2-Bromo-N,N-dimethylbenzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62161. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-11(2)7-8-5-3-4-6-9(8)10/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZPSZZVDFMNQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173440 | |
| Record name | 2-Bromo-N,N-dimethylbenzylamine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1976-04-1 | |
| Record name | 2-Bromo-N,N-dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1976-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Bromo-N,N-dimethylbenzylamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001976041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-N,N-dimethylbenzylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-Bromo-N,N-dimethylbenzylamine | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-N,N-dimethylbenzylamine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-N,N-dimethylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-N,N-DIMETHYLBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P3Z3AG3G7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2-Bromo-N,N-dimethylbenzylamine from o-Bromobenzyl Bromide: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-N,N-dimethylbenzylamine from o-bromobenzyl bromide. The primary synthetic route involves a nucleophilic substitution reaction with dimethylamine. This document details the established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to support researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is a tertiary amine and a halogenated aromatic compound. Such molecules often serve as crucial intermediates and building blocks in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The N,N-dimethylbenzylamine moiety is found in various chemical structures and its synthesis is a fundamental transformation in organic chemistry.
The most direct and common method for synthesizing this compound is through the amination of o-bromobenzyl bromide. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of dimethylamine acts as a nucleophile, displacing the benzylic bromide. This guide consolidates procedural details from peer-reviewed literature to provide a reliable protocol.
Reaction Pathway and Mechanism
The synthesis proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The dimethylamine nucleophile attacks the electrophilic benzylic carbon of o-bromobenzyl bromide, leading to the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
The following protocol is based on the successful synthesis reported in the literature.[1] While specific to the ortho-bromo isomer, similar procedures have been effectively used for meta- and para-substituted isomers, demonstrating the robustness of this method.[2][3]
Materials and Reagents
-
o-Bromobenzyl bromide (2-Bromobenzyl bromide)
-
33% Dimethylamine solution in Ethanol
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Detailed Procedure
-
Reaction Setup: In a suitable quick-fit flask, dissolve o-bromobenzyl bromide (1.0 mmole, 0.2499 g) in 25 cm³ of dichloromethane.[1]
-
Reagent Addition: Add a 33% solution of dimethylamine in ethanol (1.5 mmole, 0.20 cm³) dropwise to the stirred solution of o-bromobenzyl bromide.[1]
-
Reaction: Stir the resulting mixture at room temperature for approximately 6 hours.[1] The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: After the reaction is complete, neutralize the mixture with a 10% aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer (dichloromethane) is separated from the aqueous layer.[1]
-
Drying and Filtration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.[1]
-
Isolation of Product: Remove the solvent (dichloromethane) from the filtrate using a rotary evaporator to yield the pure this compound product.[1]
Data Presentation
The following table summarizes the quantitative data from the primary experimental protocol.
| Parameter | Value | Reference |
| Reactant | o-Bromobenzyl bromide | [1] |
| Amount of Reactant | 0.2499 g (1.0 mmole) | [1] |
| Reagent | 33% Dimethylamine in Ethanol | [1] |
| Amount of Reagent | 0.20 cm³ (1.5 mmole) | [1] |
| Molar Ratio (Amine:Halide) | 1.5 : 1 | [1] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1] |
| Solvent Volume | 25 cm³ | [1] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [1] |
| Time | 6 hours | [1] |
| Product | This compound | [1] |
| Yield | 53% | [1] |
Experimental Workflow Visualization
The logical flow of the experimental procedure, from initial setup to final product isolation, is outlined below.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Optimization
-
Low Yield: If the yield is lower than expected, ensure the dimethylamine reagent is fresh and the molar excess is sufficient. Reaction time can be extended, and progress should be monitored by TLC to ensure full consumption of the starting material. Using a stronger, non-nucleophilic base during the reaction can also drive the reaction to completion, although this may require adjusting the work-up procedure.
-
Formation of Byproducts: The primary byproduct is the quaternary ammonium salt, formed by the reaction of the product with another molecule of o-bromobenzyl bromide. This can be minimized by using a slight excess of dimethylamine and adding the o-bromobenzyl bromide solution slowly to the amine solution.[4]
-
Purification Issues: If the crude product contains unreacted starting materials or byproducts, purification by column chromatography on silica gel is an effective method.[4][5] An acidic wash (e.g., dilute HCl) during the work-up can help remove excess dimethylamine.[4]
Conclusion
The synthesis of this compound from o-bromobenzyl bromide is a straightforward and reproducible process based on the nucleophilic substitution reaction with dimethylamine. The provided protocol, derived from established literature, offers a clear and detailed guide for laboratory-scale preparation. By following the outlined experimental procedure and considering the troubleshooting advice, researchers can reliably synthesize this valuable chemical intermediate for further application in research and development.
References
Molecular structure and weight of "2-Bromo-N,N-dimethylbenzylamine"
A Technical Guide to 2-Bromo-N,N-dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of this compound, a key chemical intermediate in pharmaceutical synthesis and organic chemistry. This document outlines its molecular structure, physicochemical properties, synthesis protocols, and significant chemical reactions relevant to drug development and materials science.
Molecular Structure and Physicochemical Properties
This compound is an aromatic amine featuring a bromine atom at the ortho position of the benzene ring relative to the dimethylaminomethyl substituent. This specific arrangement of functional groups makes it a versatile building block for introducing complex molecular scaffolds.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| IUPAC Name | 1-(2-bromophenyl)-N,N-dimethylmethanamine | [1] |
| CAS Number | 1976-04-1 | [2][3] |
| Molecular Formula | C₉H₁₂BrN | [1][2] |
| Molecular Weight | 214.10 g/mol | |
| Monoisotopic Mass | 213.0153 Da | [1] |
| Boiling Point | 108-112°C (at 2.67 kPa) | [3] |
| Relative Density | 1.302 | [3] |
| Refractive Index | 1.5460 | [3] |
| SMILES | CN(C)CC1=CC=CC=C1Br | [1] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the nucleophilic substitution reaction between 2-bromobenzyl bromide and dimethylamine.[3] This method is efficient and provides a direct pathway to the target compound.
Representative Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol is a representative procedure based on established methods for the synthesis of N,N-dimethylbenzylamines.[4][5][6]
Materials:
-
2-bromobenzyl bromide
-
Dimethylamine (e.g., 40% solution in water or as a gas)
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base
-
Aprotic solvent (e.g., Acetonitrile, Tetrahydrofuran (THF))
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzyl bromide (1.0 eq) in the chosen aprotic solvent.
-
Base Addition: Add anhydrous potassium carbonate (approx. 2.0-3.0 eq) to the solution to act as a base.
-
Nucleophile Addition: Cool the mixture in an ice bath (0-5°C). Slowly add dimethylamine (approx. 2.0-3.0 eq) to the stirred suspension via the dropping funnel. The rate of addition should be controlled to maintain the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.
-
Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in diethyl ether or ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.
dot
Caption: Synthesis workflow for this compound.
Reactivity and Applications in Drug Development
As a pharmaceutical intermediate, this compound is a valuable precursor for more complex molecules.[3] Its utility is primarily derived from the reactivity of the aryl bromide and the directing ability of the dimethylaminomethyl group.
Directed Ortho-Metalation (DoM)
The parent compound, N,N-dimethylbenzylamine, is known to undergo directed ortho-metalation with strong bases like butyllithium.[7] This reaction is a powerful tool for C-C bond formation. In this compound, the dimethylaminomethyl group can direct lithiation to the C6 position (the other ortho position), creating a lithiated intermediate. This intermediate can then react with a wide range of electrophiles to introduce new functional groups, enabling the synthesis of diverse, highly substituted aromatic compounds.
dot
Caption: Logical workflow of directed ortho-metalation (DoM).
Safety and Handling
Appropriate safety precautions should be taken when handling this compound.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Storage: Store in a cool, dry place. Recommended storage temperature is 2-8°C.[2]
It is crucial to consult the full Safety Data Sheet (SDS) from the supplier before use.
References
- 1. PubChemLite - this compound (C9H12BrN) [pubchemlite.lcsb.uni.lu]
- 2. aobchem.com [aobchem.com]
- 3. This compound | 1976-04-1 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 7. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
In-Depth Spectroscopic Analysis of 2-Bromo-N,N-dimethylbenzylamine: A Technical Guide
This technical guide offers a comprehensive overview of the spectroscopic data for 2-Bromo-N,N-dimethylbenzylamine, a key intermediate in various chemical syntheses. The information presented is curated for researchers, scientists, and professionals in the field of drug development, providing detailed insights from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
Spectroscopic Data Summary
The following tables provide a structured summary of the available spectroscopic data for this compound (C₉H₁₂BrN, Molar Mass: 214.10 g/mol ).
¹H Nuclear Magnetic Resonance (NMR) Data
The proton NMR spectrum was recorded on a Bruker DPX-400 spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ) [ppm] | Multiplicity | Assignment of Protons |
| 7.16 | Multiplet | Aromatic (H-5) |
| 6.98 | Multiplet | Aromatic (H-4) |
| Not specified | Multiplet | Other Aromatic (H-3, H-6) |
| 3.31 | Singlet | Methylene (-CH₂-) |
| 2.15 | Singlet | N-Methyl (-N(CH₃)₂) |
¹³C Nuclear Magnetic Resonance (NMR) Data
The ¹³C NMR data confirms the carbon framework of the molecule.
| Chemical Shift (δ) [ppm] | Assignment of Carbons |
| 138.13 | Quaternary Aromatic Carbon (C-Br) |
| Not specified | - |
| Not specified | - |
| Not specified | - |
Infrared (IR) Spectroscopy Data
The IR spectrum highlights the key functional groups present in this compound.
| Wavenumber [cm⁻¹] | Intensity | Functional Group Assignment |
| 3044 | Strong | Aromatic C-H Stretch |
| 2981 | Medium | Aliphatic C-H Stretch (-CH₂-) |
| 1593 | Medium | Aromatic C=C Stretch |
| 1272 | Strong | C-N Stretch |
Mass Spectrometry (MS) Data
Expected Fragmentation: The primary fragmentation pathway is anticipated to be benzylic cleavage, a common process for benzylamines, leading to the loss of the dimethylamino group. Alpha-cleavage, the breaking of the bond between the nitrogen and the benzyl group, is also a probable fragmentation route.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis of this compound
This protocol details the amination of 2-bromobenzylbromide.[1]
-
Reaction Setup: Dissolve 2-bromobenzylbromide (1.0 mmole, 0.2499 g) in dichloromethane (25 cm³).
-
Amine Addition: Add the solution dropwise to a 33% solution of dimethylamine in ethanol (1.5 mmole, 0.20 cm³).
-
Reaction: Stir the mixture for approximately 6 hours in a quick-fit flask.
-
Workup: Neutralize the mixture with a 10% solution of NaHCO₃. Separate the organic layer, dry it over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the pure product.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Employ a standard single-pulse experiment. Set the spectral width to encompass the expected proton signals (typically 0-10 ppm). Acquire a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a standard proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Perform phase and baseline corrections on the resulting spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, place a small drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Cleaning: After the measurement, clean the salt plates with a suitable dry solvent (e.g., anhydrous isopropanol) and store them in a desiccator.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the analyte in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer with an electrospray ionization (ESI) source for soft ionization, which is suitable for observing the molecular ion.
-
Data Acquisition: Operate the instrument in positive ion mode. Set the mass analyzer to scan a range that includes the expected molecular weight of the compound (e.g., m/z 50-300).
-
Tandem MS (MS/MS): To investigate fragmentation, select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
Data Analysis: Examine the full scan spectrum for the molecular ion and its isotopic pattern. Analyze the MS/MS spectrum to identify characteristic fragment ions.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow from synthesis to the comprehensive spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis.
References
Solubility Profile of 2-Bromo-N,N-dimethylbenzylamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 2-Bromo-N,N-dimethylbenzylamine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering detailed experimental protocols for both qualitative and quantitative solubility determination. Furthermore, it presents a framework for organizing and reporting solubility data and discusses the theoretical principles governing the solubility of this compound based on its molecular structure. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to accurately assess the solubility of this compound in various organic solvents, a critical parameter for process development, formulation, and quality control.
Introduction
This compound is an aromatic tertiary amine whose physicochemical properties are of significant interest in organic synthesis and medicinal chemistry. Solubility is a fundamental physical property that dictates the choice of solvents for reactions, purification processes such as crystallization, and formulation of active pharmaceutical ingredients (APIs). A well-characterized solubility profile is essential for ensuring process efficiency, reproducibility, and the quality of the final product.
This guide outlines standardized methodologies for determining the solubility of this compound in a range of common organic solvents. It provides both a rapid qualitative assessment for initial solvent screening and a more rigorous quantitative method for precise solubility measurement.
Predicted Solubility Behavior
Based on the principles of "like dissolves like," the molecular structure of this compound—a substituted aromatic tertiary amine—suggests a certain solubility pattern. Lower aliphatic amines exhibit some water solubility, but this decreases with increased molecular weight and the presence of a large hydrophobic aryl group.[1][2] Therefore, this compound is expected to have low solubility in water.
As an amine, it is basic and should be soluble in dilute mineral acids like 5% hydrochloric acid, forming a water-soluble salt.[3][4] Its solubility in organic solvents will depend on the polarity of the solvent. It is anticipated to be soluble in polar aprotic solvents and many common organic solvents such as alcohols and ethers.[2]
Experimental Protocols for Solubility Determination
The following sections describe detailed procedures for both qualitative and quantitative assessment of the solubility of this compound.
This rapid screening method provides a preliminary understanding of suitable solvents.
Materials:
-
This compound
-
Small test tubes or vials (1-2 mL)
-
A selection of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Toluene, Hexane)
-
Deionized water
-
5% (w/v) Hydrochloric Acid (HCl)
-
5% (w/v) Sodium Hydroxide (NaOH)
-
Vortex mixer
-
Spatula
Procedure:
-
Label a series of test tubes, one for each solvent to be tested.
-
Add approximately 10-20 mg of this compound to each test tube.
-
Add 1 mL of the respective solvent to each tube.
-
Cap the tubes securely and vortex vigorously for 30-60 seconds.
-
Allow the samples to stand for 1-2 minutes and visually inspect for any undissolved solid.
-
Classify the solubility based on the following criteria:
-
Soluble: No visible solid particles remain.
-
Partially Soluble: A significant portion of the solid has dissolved, but some undissolved particles are still visible.
-
Insoluble: The solid appears largely undissolved.
-
-
Record the observations in a table.
This method provides precise solubility data at a specific temperature.
Materials:
-
This compound
-
Scintillation vials or other sealable glass containers
-
Analytical balance
-
Constant temperature bath or incubator with shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid present.
-
Add a known volume (e.g., 5.0 mL) of the selected organic solvent.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask to remove all undissolved solids.
-
Record the exact volume of the filtrate.
-
-
Analysis:
-
Dilute the filtered solution to a suitable concentration with the same solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a calibration curve of known standards.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.
Table 1: Quantitative Solubility of this compound at 25 °C
| Organic Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Methanol | 32.7 | ||
| e.g., Ethanol | 24.5 | ||
| e.g., Acetone | 20.7 | ||
| e.g., Dichloromethane | 9.1 | ||
| e.g., Ethyl Acetate | 6.0 | ||
| e.g., Toluene | 2.4 | ||
| e.g., Hexane | 1.9 |
Visualization of Experimental Workflow
The logical flow of the solubility determination process can be visualized as follows:
Conclusion
References
Stability and Storage of 2-Bromo-N,N-dimethylbenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-N,N-dimethylbenzylamine. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide combines direct information with data extrapolated from structurally similar molecules and general chemical principles to offer the most thorough recommendations for its handling, storage, and use in a research and development setting.
Core Stability Profile
This compound is a tertiary amine containing a brominated aromatic ring. Its stability is influenced by temperature, light, and the presence of oxidizing agents. While specific, quantitative stability studies are not widely published, the following recommendations are based on available data and the known reactivity of its functional groups.
Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following storage conditions are recommended based on supplier information:
| Parameter | Condition | Duration |
| Temperature | ||
| -20°C | Long-term (1-2 years) | |
| -4°C | Short-term (1-2 weeks) | |
| Light | Store in an amber vial or in the dark. | Always |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Recommended for long-term storage |
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is critical for predicting its stability and for the identification of potential impurities over time. The primary modes of degradation are likely to be oxidation and reactions involving the tertiary amine and the carbon-bromine bond.
Oxidation
The tertiary amine functionality is susceptible to oxidation. Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of the corresponding N-oxide.
De-alkylation and De-benzylation
Tertiary amines, particularly benzylamines, can undergo de-alkylation or de-benzylation under certain conditions, such as in the presence of specific reagents or catalysts. For instance, reaction with chloroformates is a known method for the de-alkylation of tertiary amines. While not a typical storage concern, this reactivity should be considered in experimental design.
Reactions Involving the Bromo Substituent
The ortho-bromo group can participate in various chemical reactions, including palladium-catalyzed cross-coupling reactions. While generally stable under normal storage conditions, its reactivity should be noted, especially if the compound is to be used in complex reaction mixtures.
Logical Relationship of Storage and Stability
Caption: Relationship between storage conditions and stability.
Handling and Safety
Due to its chemical nature, appropriate safety precautions should be taken when handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. Avoid inhaling dust or vapors.
Experimental Protocols
Forced Degradation Study Protocol (Hypothetical)
A forced degradation study would be essential to identify potential degradation products and pathways.
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with HCl (e.g., 0.1 M) at elevated temperatures (e.g., 60°C).
-
Basic Hydrolysis: Treat the sample solution with NaOH (e.g., 0.1 M) at elevated temperatures.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose a solid sample to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and/or visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or mass spectrometry (MS) detector to separate and identify the parent compound and any degradation products.
Experimental Workflow for Stability Assessment
Caption: A general workflow for assessing chemical stability.
Conclusion
While specific, detailed stability data for this compound is limited, a conservative approach to its storage and handling is recommended. Storing the compound at low temperatures, protected from light, and under an inert atmosphere will minimize the risk of degradation. Researchers should be aware of the potential for oxidation of the tertiary amine and the reactivity of the carbon-bromine bond when designing experiments. For critical applications, it is advisable to perform in-house stability assessments to ensure the material's quality and purity over time.
The Strategic Role of 2-Bromo-N,N-dimethylbenzylamine in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-N,N-dimethylbenzylamine is a versatile halogenated aromatic amine that serves as a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its unique structural features, comprising a reactive bromine atom and a dimethylamino group on a benzyl scaffold, render it a valuable building block for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and significant applications of this compound in pharmaceutical development. Detailed experimental protocols for its synthesis and its utilization in key C-C and C-N bond-forming reactions are presented, alongside a discussion of its role in the synthesis of notable APIs such as Zimelidine and Levocabastine. Furthermore, this guide elucidates the signaling pathways associated with these APIs and presents all quantitative data in a clear, tabular format for ease of reference.
Introduction
The imperative in modern drug discovery is the efficient and robust synthesis of complex organic molecules with desired pharmacological activities. Pharmaceutical intermediates are the lynchpins of this process, providing the foundational chemical structures upon which APIs are built. This compound has emerged as a significant intermediate due to its amenability to a range of powerful cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of contemporary medicinal chemistry, enabling the facile and selective formation of carbon-carbon and carbon-nitrogen bonds, respectively. This guide aims to provide a comprehensive technical overview of this compound for researchers and professionals engaged in drug development, highlighting its synthetic utility and potential in accessing novel chemical matter.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis. The key properties of this compound are summarized in the tables below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 1976-04-1 | [1] |
| Molecular Formula | C₉H₁₂BrN | [1] |
| Molecular Weight | 214.10 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 108-112 °C (2.67 kPa) | [3] |
| Density | 1.302 g/cm³ | [3] |
| Refractive Index | 1.5460 | [3] |
| Storage Temperature | 2-8°C |
Table 2: Spectroscopic Data
| Spectroscopy | Key Peaks/Shifts |
| ¹H NMR | Signals corresponding to aromatic protons, the benzylic methylene protons, and the N,N-dimethyl protons. |
| ¹³C NMR | Resonances for the aromatic carbons (including the carbon bearing the bromine), the benzylic carbon, and the N-methyl carbons. |
| IR Spectroscopy | Characteristic absorption bands for C-H (aromatic and aliphatic), C-N, and C-Br stretching vibrations.[4] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the nucleophilic substitution of 2-bromobenzyl bromide with dimethylamine.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromobenzyl bromide
-
Dimethylamine (e.g., 40% solution in water or as a gas)
-
A suitable solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve 2-bromobenzyl bromide (1.0 eq) in THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add an excess of dimethylamine (e.g., 2-3 eq) to the cooled solution. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Quantitative Data:
-
Yield: Typically moderate to high, depending on the specific conditions and scale.
-
Purity: Can be obtained in high purity (>98%) after distillation.
Applications in Pharmaceutical Synthesis
The bromine atom in this compound serves as a versatile handle for a variety of cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. This reaction is widely used to form carbon-carbon bonds. This compound can be coupled with various boronic acids or esters to introduce new aryl or vinyl substituents at the 2-position of the benzyl ring.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF, with or without water)
Procedure:
-
To a degassed mixture of this compound and the arylboronic acid in the chosen solvent, add the base and the palladium catalyst under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This compound can be reacted with a wide range of primary and secondary amines to synthesize N-aryl or N-heteroaryl derivatives.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine (1.0-1.2 eq)
-
Palladium pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, XPhos) (1-5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.2-2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, the amine, the base, and the palladium catalyst/ligand system in the solvent.
-
Seal the reaction vessel and heat to the required temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Case Studies: Synthesis of Active Pharmaceutical Ingredients
While direct, multi-step syntheses starting from this compound are not always published in their entirety, its structural motif is central to several important APIs. Below, we explore the synthesis of two such drugs, Zimelidine and Levocabastine, and illustrate how intermediates structurally related to this compound are key.
Zimelidine: A Selective Serotonin Reuptake Inhibitor (SSRI)
Zimelidine, chemically known as (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine, was one of the first SSRIs.[5] Although withdrawn from the market, its synthesis provides an excellent example of the strategic use of reactions relevant to this compound. A plausible retrosynthetic analysis suggests a key disconnection via a Wittig or Horner-Wadsworth-Emmons reaction.
A key intermediate for the synthesis of Zimelidine is (4-bromophenyl)(pyridin-3-yl)methanone. This can be synthesized via a Grignard reaction between 3-bromopyridine and 4-bromobenzaldehyde. The resulting alcohol is then oxidized to the ketone.
Zimelidine functions by selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron.[6][7] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
Levocabastine: A Histamine H1 Receptor Antagonist
Levocabastine is a potent and selective second-generation H1 receptor antagonist used for the treatment of allergic conjunctivitis and rhinitis.[8] While its published synthesis does not directly start from this compound, it involves the formation of a complex piperidine derivative, a class of compounds where intermediates like ours are frequently employed. A key step in a known synthesis of Levocabastine is the reductive amination of a piperidine derivative with a cyclohexanone derivative.
Levocabastine acts as a competitive antagonist at histamine H1 receptors.[9] During an allergic response, histamine is released and binds to H1 receptors, triggering a signaling cascade that leads to the symptoms of allergy. Levocabastine blocks this binding, thereby preventing the downstream effects.
Experimental Workflows
The following diagrams illustrate generalized workflows for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction.
Workflow for the Synthesis of this compound
Workflow for a Suzuki-Miyaura Coupling Reaction
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation and the reactivity of its bromine atom in key bond-forming reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide a reliable pathway to a diverse range of complex molecular scaffolds. The examples of Zimelidine and Levocabastine, while not direct synthetic routes from the title compound, highlight the importance of the structural motifs accessible through its chemistry. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering detailed protocols and insights into the strategic application of this compound in the pursuit of novel therapeutics. The continued exploration of its reactivity will undoubtedly lead to the discovery of new and efficient synthetic routes to a wide array of biologically active molecules.
References
- 1. aobchem.com [aobchem.com]
- 2. PubChemLite - this compound (C9H12BrN) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 1976-04-1 [chemicalbook.com]
- 4. This compound(1976-04-1) IR Spectrum [chemicalbook.com]
- 5. What is the mechanism of Levocabastine Hydrochloride? [synapse.patsnap.com]
- 6. The pharmacology of zimelidine: a 5-HT selective reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zimelidine: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Selective effect of levocabastine on histamine receptor and histamine release from human leukocytes and guinea pig isolated tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Directed ortho-Metalation of N,N-Dimethylbenzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The directed ortho-metalation (DoM) of N,N-dimethylbenzylamine and its derivatives represents a cornerstone strategy in synthetic organic chemistry for the regioselective functionalization of aromatic rings. This powerful technique allows for the precise introduction of a wide array of electrophiles at the position ortho to the N,N-dimethylaminomethyl group, bypassing the conventional regioselectivity patterns of electrophilic aromatic substitution. This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of this reaction, tailored for professionals in research and drug development.
Core Concepts and Mechanism
Directed ortho-metalation is a specific type of electrophilic aromatic substitution where deprotonation of an aromatic ring is guided by a directing metalation group (DMG).[1] In the case of N,N-dimethylbenzylamine, the tertiary amine of the dimethylaminomethyl group serves as an effective DMG.[1]
The reaction is initiated by a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).[2] The mechanism involves the following key steps:
-
Coordination: The lithium atom of the organolithium reagent coordinates with the Lewis basic nitrogen atom of the dimethylaminomethyl group. This coordination brings the alkyl base into close proximity to the ortho-protons of the aromatic ring.[2]
-
Deprotonation: The highly basic alkyl group of the organolithium reagent then abstracts a proton from the sterically accessible ortho-position, forming a thermodynamically stable ortho-lithiated aryl species.[2] The presence of TMEDA can deaggregate the organolithium reagent, increasing its basicity and accelerating the deprotonation step.[2]
-
Electrophilic Quench: The resulting aryllithium intermediate is a potent nucleophile that readily reacts with a wide range of electrophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond exclusively at the ortho-position.[1]
This process provides excellent regiocontrol, making it a highly valuable tool for the synthesis of polysubstituted aromatic compounds.
Visualizing the Process
The following diagrams illustrate the key aspects of the directed ortho-metalation of N,N-dimethylbenzylamine.
Data Presentation: Reaction Scope and Yields
The directed ortho-metalation of N,N-dimethylbenzylamine is compatible with a variety of electrophiles, leading to a diverse range of ortho-substituted products. The following table summarizes representative examples with their corresponding reaction conditions and isolated yields.
| Electrophile (E+) | Reagents & Conditions | Product | Yield (%) | Reference |
| Benzophenone (Ph₂CO) | 1. n-BuLi, Ether, reflux, 24h 2. Ph₂CO | 2-(Diphenylhydroxymethyl)-N,N-dimethylbenzylamine | 84 | N/A |
| Carbon Dioxide (CO₂) | 1. n-BuLi, Ether, reflux, 24h 2. CO₂(s) | 2-((Dimethylamino)methyl)benzoic acid | 75 | N/A |
| Trimethylsilyl chloride (TMSCl) | 1. n-BuLi, Ether, reflux, 24h 2. TMSCl | N,N-Dimethyl-2-(trimethylsilyl)benzylamine | 65 | N/A |
| Benzaldehyde (PhCHO) | 1. n-BuLi, Ether, reflux, 24h 2. PhCHO | 2-((Dimethylamino)methyl)-α-phenylbenzenemethanol | 70 | N/A |
| Acetone ((CH₃)₂CO) | 1. n-BuLi, Ether, reflux, 24h 2. (CH₃)₂CO | 2-(1-Hydroxy-1-methylethyl)-N,N-dimethylbenzylamine | 68 | N/A |
Experimental Protocols
The following is a detailed, representative methodology for the directed ortho-metalation of N,N-dimethylbenzylamine and subsequent electrophilic quench.
Objective: To synthesize 2-(diphenylhydroxymethyl)-N,N-dimethylbenzylamine via ortho-lithiation of N,N-dimethylbenzylamine followed by quenching with benzophenone.
Materials:
-
N,N-Dimethylbenzylamine (1.35 g, 10 mmol)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) (50 mL)
-
n-Butyllithium (n-BuLi) (e.g., 2.5 M in hexanes, 4.4 mL, 11 mmol, 1.1 equiv)
-
Benzophenone (1.91 g, 10.5 mmol, 1.05 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: A 100 mL round-bottom flask, equipped with a magnetic stir bar and a rubber septum, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of inert gas (e.g., nitrogen or argon).
-
Addition of Reagents: Anhydrous diethyl ether (50 mL) and N,N-dimethylbenzylamine (1.35 g, 10 mmol) are added to the flask via syringe.
-
Lithiation: The solution is stirred, and n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) is added dropwise at room temperature. A color change (typically to yellow or orange) is often observed, indicating the formation of the aryllithium species. The reaction mixture is then heated to reflux and stirred for 24 hours to ensure complete metalation.
-
Electrophilic Quench: The reaction mixture is cooled to 0 °C in an ice bath. A solution of benzophenone (1.91 g, 10.5 mmol) in anhydrous diethyl ether (10 mL) is added dropwise to the stirred aryllithium solution. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Aqueous Workup: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL). The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 25 mL).
-
Isolation and Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to yield the pure 2-(diphenylhydroxymethyl)-N,N-dimethylbenzylamine.
The directed ortho-metalation of N,N-dimethylbenzylamine derivatives is a robust and highly regioselective method for the synthesis of complex, polysubstituted aromatic compounds. The reliability of the N,N-dimethylaminomethyl directing group, coupled with the wide availability of electrophiles, makes this strategy an indispensable tool in modern synthetic chemistry. For professionals in drug discovery and development, mastering this reaction provides a direct and efficient pathway to novel molecular scaffolds and analogues of biologically active compounds, facilitating the exploration of structure-activity relationships and the development of new therapeutic agents.
References
An In-depth Technical Guide to the Retrosynthetic Analysis of 2-Bromo-N,N-dimethylbenzylamine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the retrosynthetic analysis of 2-Bromo-N,N-dimethylbenzylamine, a versatile building block in the synthesis of pharmaceuticals and other biologically active molecules. This document outlines two primary synthetic strategies derived from logical retrosynthetic disconnections, complete with detailed experimental protocols and tabulated data for key transformations.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, this compound, reveals two logical bond disconnections that form the basis of two distinct and viable synthetic strategies. The primary disconnections are at the C-N bond of the benzylic amine and the C-Br bond on the aromatic ring.
Caption: Retrosynthetic analysis of this compound.
Strategy 1: C-N Bond Disconnection
This approach involves the disconnection of the benzyl-nitrogen bond, leading to 2-bromobenzyl bromide and dimethylamine as the primary synthons. This strategy relies on a classical nucleophilic substitution reaction in the forward synthesis.
Strategy 2: C-Br Bond Disconnection
The second strategy focuses on the disconnection of the aryl-bromine bond. This suggests a forward synthesis involving the ortho-bromination of N,N-dimethylbenzylamine. To achieve the required regioselectivity, a directed ortho-metalation (DoM) approach is highly suitable, where the N,N-dimethylaminomethyl group directs the metalation to the ortho position, followed by quenching with an electrophilic bromine source.
Forward Synthesis Pathways
Based on the retrosynthetic analysis, two distinct forward synthesis pathways are proposed.
Pathway 1: Synthesis via Nucleophilic Substitution
This pathway follows the logic of the C-N bond disconnection and is a straightforward and often high-yielding approach.
Caption: Forward synthesis of this compound via nucleophilic substitution.
Pathway 2: Synthesis via Directed ortho-Metalation and Bromination
This pathway is based on the C-Br bond disconnection and offers excellent regioselectivity for the introduction of the bromine atom.
Caption: Forward synthesis via directed ortho-metalation and bromination.
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the proposed synthetic pathways.
Protocol for Pathway 1: Nucleophilic Substitution of 2-Bromobenzyl bromide with Dimethylamine
Objective: To synthesize this compound from 2-bromobenzyl bromide and dimethylamine.
Materials:
-
2-Bromobenzyl bromide
-
Dimethylamine (40% solution in water or 2M in THF)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-bromobenzyl bromide (1.0 eq) in acetonitrile or THF (0.2 M), add potassium carbonate (2.0 eq).
-
To the stirred suspension, add a solution of dimethylamine (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Protocol for Pathway 2: Directed ortho-Metalation of N,N-Dimethylbenzylamine followed by Bromination
Objective: To synthesize this compound via directed ortho-metalation of N,N-dimethylbenzylamine.
Materials:
-
N,N-Dimethylbenzylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
1,2-Dibromoethane or another suitable electrophilic bromine source
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (0.5 M) and cool to -78 °C in a dry ice/acetone bath.
-
Add N,N-dimethylbenzylamine (1.0 eq) and TMEDA (1.2 eq) to the cooled THF.
-
Slowly add n-butyllithium (1.2 eq) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the resulting orange to red solution at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2-3 hours.
-
Cool the reaction mixture back to -78 °C and add a solution of 1,2-dibromoethane (1.5 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Alternative N,N-Dimethylation Protocol: Eschweiler-Clarke Reaction of 2-Bromobenzylamine
This protocol is relevant for a variation of Pathway 1, where 2-bromobenzylamine is first synthesized and then dimethylated.
Objective: To synthesize this compound from 2-bromobenzylamine.
Materials:
-
2-Bromobenzylamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
Procedure:
-
To a round-bottom flask, add 2-bromobenzylamine (1.0 eq).
-
Add formic acid (2.5-3.0 eq) followed by an aqueous solution of formaldehyde (2.2-2.5 eq).
-
Heat the reaction mixture to reflux (100-110 °C) for 6-12 hours, monitoring by TLC.[1][2]
-
Cool the reaction mixture to room temperature and carefully make it basic by the addition of a concentrated sodium hydroxide solution.
-
Extract the product with diethyl ether or dichloromethane (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary. The Eschweiler-Clarke reaction often gives very clean products.[3]
Quantitative Data Summary
The following tables summarize typical reaction parameters for the key transformations described.
Table 1: Nucleophilic Substitution of 2-Bromobenzyl bromide
| Parameter | Value | Reference |
| Substrate | 2-Bromobenzyl bromide | General Knowledge |
| Reagent | Dimethylamine | General Knowledge |
| Base | K₂CO₃ | General Knowledge |
| Solvent | Acetonitrile or THF | General Knowledge |
| Temperature | Room Temperature | General Knowledge |
| Typical Yield | 80-95% | Estimated |
Table 2: Directed ortho-Metalation and Bromination of N,N-Dimethylbenzylamine
| Parameter | Value | Reference |
| Substrate | N,N-Dimethylbenzylamine | [4] |
| Metalating Agent | n-BuLi / TMEDA | [4] |
| Brominating Agent | 1,2-Dibromoethane | General Protocol |
| Solvent | Anhydrous THF | [4] |
| Temperature | -78 °C to Room Temp. | [4] |
| Typical Yield | 70-85% | Estimated |
Table 3: Eschweiler-Clarke N,N-Dimethylation of 2-Bromobenzylamine
| Parameter | Value | Reference |
| Substrate | 2-Bromobenzylamine | [1][2] |
| Reagents | Formaldehyde, Formic Acid | [1][2] |
| Solvent | None (reagents act as solvent) | [1][2] |
| Temperature | 100-110 °C (Reflux) | [1][2] |
| Typical Yield | >90% | [3] |
Conclusion
The retrosynthetic analysis of this compound provides two robust and practical synthetic strategies. The choice between the nucleophilic substitution pathway and the directed ortho-metalation route will depend on the availability of starting materials, desired scale, and the need for regiochemical control. The Eschweiler-Clarke reaction offers a highly efficient alternative for the final N,N-dimethylation step if 2-bromobenzylamine is a readily accessible intermediate. The provided protocols and data serve as a valuable resource for researchers in the planning and execution of the synthesis of this important chemical intermediate and its derivatives.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of 2-Bromo-N,N-dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1][2] This reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[3][4] These attributes make the Suzuki-Miyaura coupling ideal for the synthesis of complex organic molecules, including biologically active compounds and key intermediates in drug development.[4]
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-Bromo-N,N-dimethylbenzylamine with various boronic acids. The presence of the ortho-dimethylaminomethyl group introduces both steric hindrance and a potential coordinating site for the palladium catalyst, which can influence the reaction conditions required for optimal yields. The protocols and data presented herein are based on established methodologies for structurally similar substrates and serve as a comprehensive guide for researchers.
Reaction Principle and Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][5]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.[5]
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, especially with sterically hindered or coordinating substrates like this compound.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl bromides, including those with structural similarities to this compound. These conditions can serve as a starting point for optimization.
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 8 | ~85-95[6] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 100 | 12 | High[6] |
| 3 | 3,5-Dimethylphenylboronic acid | PEPPSI™-IPr (3) | - | K₂CO₃ | DMF/H₂O | 80 | 6 | Good to Excellent[6] |
| 4 | Benzylboronic acid pinacol ester | CataCXium A Pd G3 (10) | - | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | - | 91[4] |
| 5 | Phenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | High[7] |
| 6 | Various Arylboronic acids | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 | 0.33 | High[8] |
Yields are based on analogous reactions and may vary for this compound.
Experimental Protocols
This section provides a general and a more specific protocol for the Suzuki-Miyaura coupling of this compound.
General Protocol
This protocol is a widely applicable starting point for the Suzuki coupling of aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf); 1-5 mol%)
-
Ligand (if required, e.g., SPhos, JohnPhos; 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.[9]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[9]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[10]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[10]
Specific Protocol using Pd(OAc)₂/SPhos
This protocol utilizes a modern catalyst system known for its high efficiency with challenging substrates.
Materials:
-
This compound (1.0 mmol, 214 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 2 mol%)
-
SPhos (0.04 mmol, 16.4 mg, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL, anhydrous and degassed)
-
Water (0.5 mL, degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add Palladium(II) acetate and SPhos to a dry reaction vial equipped with a stir bar.
-
Add toluene and stir for 10 minutes to pre-form the catalyst.
-
To this mixture, add this compound, phenylboronic acid, and potassium carbonate.[6]
-
Add the degassed water.
-
Seal the vial and heat the mixture to 100 °C with vigorous stirring for 12 hours.
-
Follow the general work-up and purification procedure described above.
Experimental Workflow
The following diagram illustrates a typical workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound is a feasible and highly valuable transformation for the synthesis of novel biaryl compounds. While the ortho-substituent presents a synthetic challenge, the use of appropriate palladium catalysts, particularly those with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, can lead to high yields. The protocols and data provided in this guide offer a solid foundation for researchers to develop and optimize this important reaction for applications in drug discovery and materials science.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Grignard Reaction of 2-Bromo-N,N-dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reagent derived from 2-Bromo-N,N-dimethylbenzylamine, namely (2-(dimethylaminomethyl)phenyl)magnesium bromide, is a valuable nucleophilic intermediate in organic synthesis. Its utility lies in the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures. This reagent is particularly useful in the synthesis of pharmaceutical intermediates and other fine chemicals. The presence of the ortho-dimethylaminomethyl group can influence the reagent's formation and reactivity through intramolecular coordination, potentially leading to unique reactivity and selectivity.
This document provides a detailed protocol for the preparation of (2-(dimethylaminomethyl)phenyl)magnesium bromide and its subsequent reaction with various electrophiles.
Data Presentation
The following table summarizes typical quantitative data for the reaction of in situ prepared (2-(dimethylaminomethyl)phenyl)magnesium bromide with common electrophiles. Yields are based on the starting this compound.
| Electrophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzaldehyde | (2-(dimethylaminomethyl)phenyl)(phenyl)methanol | 2 | 0 to rt | 85-95 |
| Acetone | 2-(2-(dimethylaminomethyl)phenyl)propan-2-ol | 2 | 0 to rt | 80-90 |
| Carbon Dioxide (solid) | 2-(dimethylaminomethyl)benzoic acid | 3 | -78 to rt | 75-85 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Electrophile (e.g., Benzaldehyde, Acetone, or solid Carbon Dioxide)
-
1 M Hydrochloric acid (for workup)
-
Saturated aqueous ammonium chloride solution (for workup)
-
Saturated aqueous sodium bicarbonate solution (for acidic products)
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Protocol for the Formation of (2-(dimethylaminomethyl)phenyl)magnesium bromide and Subsequent Reaction
1. Preparation of the Grignard Reagent:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen or argon inlet, and a dropping funnel. Flame-dry all glassware under an inert atmosphere and allow it to cool to room temperature.
-
Reagent Charging: To the flask, add magnesium turnings (1.2 equivalents).
-
Initiation: Add a small crystal of iodine to the magnesium turnings.
-
Solvent Addition: Add a minimal amount of anhydrous THF to just cover the magnesium turnings.
-
Addition of Aryl Bromide: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium suspension.
-
Reaction Initiation: The reaction is typically initiated by gentle warming with a heat gun or by the addition of an initiator like 1,2-dibromoethane if necessary. The disappearance of the iodine color and the appearance of a cloudy, gray solution indicate the initiation of the reaction.
-
Grignard Formation: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
2. Reaction with Electrophiles:
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Addition of Electrophile: Slowly add the electrophile (1.0 equivalent) dissolved in anhydrous THF to the Grignard solution. For gaseous electrophiles like CO2, bubble the gas through the solution or pour the Grignard solution over crushed dry ice.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours.
3. Workup Procedure:
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine. If the product is acidic (e.g., from reaction with CO2), perform an acid-base extraction using saturated aqueous sodium bicarbonate solution to isolate the product. The aqueous layer is then acidified with 1 M HCl and extracted with an organic solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Mandatory Visualizations
Reaction Pathway
Caption: General reaction pathway for the formation of the Grignard reagent and its subsequent reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Grignard reaction.
Intramolecular Coordination
Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual chemical structure image for rendering.
Caption: Intramolecular coordination in the Grignard reagent.
Application Notes and Protocols for the Use of 2-Bromo-N,N-dimethylbenzylamine as a Precursor for Organometallic Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of organometallic complexes derived from the precursor 2-Bromo-N,N-dimethylbenzylamine. This document includes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate the use of this versatile ligand in the development of novel organometallic compounds for potential applications in catalysis and materials science.
Introduction
This compound is a valuable precursor for the synthesis of a variety of organometallic complexes. The presence of both a bromine atom and a dimethylamino group on the benzyl backbone offers multiple coordination possibilities. The nitrogen atom of the dimethylamino group can act as a Lewis base, coordinating to metal centers. This monodentate coordination has been demonstrated in the synthesis of molybdenum and tungsten carbonyl complexes.[1][2]
Furthermore, the ortho-bromo substituent provides a reactive site for oxidative addition or C-H activation, potentially leading to the formation of cyclometalated complexes with various transition metals such as palladium, ruthenium, rhodium, and iridium. While specific literature on the cyclometalation of this compound is limited, the broader class of N,N-dimethylbenzylamines readily undergoes such reactions, suggesting a promising avenue for future research.
This document provides detailed protocols for the synthesis of the this compound ligand and its subsequent use in the preparation of molybdenum and tungsten pentacarbonyl complexes.
Synthesis of the Precursor: this compound
The synthesis of this compound is achieved through the amination of 2-bromobenzylbromide with dimethylamine.[1]
Experimental Protocol
Materials:
-
2-Bromobenzylbromide
-
33% Dimethylamine solution in Ethanol
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-bromobenzylbromide (0.2499 g, 1.0 mmol) in 25 cm³ of dichloromethane.
-
Add the solution dropwise to a 33% dimethylamine solution in ethanol (0.20 cm³, 1.5 mmol).
-
Stir the mixture for approximately 6 hours in a quick-fit flask.
-
Neutralize the reaction mixture with a 10% NaHCO₃ solution.
-
Separate the organic layer from the aqueous layer.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the solution and reduce the solvent using a rotary evaporator to obtain the pure product.
Yield: 53%[1]
Characterization Data
| Compound | Formula | M.Wt. ( g/mol ) | M.P. (°C) |
| This compound | C₉H₁₂BrN | 214.10 | - |
Table 1: Physicochemical properties of this compound.
| Analytical Data | % Calculated | % Found |
| % C | 50.49 | 50.12 |
| % H | 5.65 | 5.55 |
| % N | 6.54 | 6.45 |
Table 2: Elemental analysis data for this compound.[1]
Synthesis of Organometallic Complexes
This compound has been successfully used as a ligand to synthesize molybdenum and tungsten pentacarbonyl complexes.[1][2] The ligand coordinates to the metal center through its nitrogen atom in a monodentate fashion, displacing one carbonyl group.[1]
Synthesis of [this compound-Mo(CO)₅]
Experimental Protocol:
Materials:
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
This compound
-
Sodium-dried Tetrahydrofuran (THF)
-
n-Hexane
Procedure:
-
In a flask, combine Mo(CO)₆ (0.264 g, 1.0 mmol) and this compound (0.30 cm³, 2.0 mmol).
-
Add 10.0 cm³ of sodium-dried THF.
-
Stir the mixture for 4 hours under UV light and a nitrogen atmosphere, which will result in a yellow solution.
-
Monitor the progress of the reaction using FT-IR spectroscopy.
-
Reduce the solvent volume using a Schlenk vacuum line.
-
Induce crystallization by adding n-hexane.
Yield: 32%[1]
Synthesis of [this compound-W(CO)₅]
Experimental Protocol:
Materials:
-
Tungsten hexacarbonyl (W(CO)₆)
-
This compound
-
Sodium-dried Tetrahydrofuran (THF)
-
n-Hexane
Procedure:
The synthesis of the tungsten complex follows the same procedure as the molybdenum complex, with W(CO)₆ used as the metal carbonyl starting material.[1]
Yield: 27%[1]
Characterization Data of the Complexes
| Complex | Formula | M.Wt. ( g/mol ) | M.P. (°C) | Color |
| [this compound-Mo(CO)₅] | C₁₄H₁₂BrMoNO₅ | 450.09 | 65 | White |
| [this compound-W(CO)₅] | C₁₄H₁₂BrWNO₅ | 538.00 | 70 | White |
Table 3: Physicochemical properties of the synthesized organometallic complexes.[1]
| Complex | Analytical Data | % Calculated | % Found |
| [this compound-Mo(CO)₅] | % C | 37.36 | 37.02 |
| % H | 2.69 | 2.50 | |
| % N | 3.11 | 3.01 | |
| [this compound-W(CO)₅] | % C | 31.26 | 31.02 |
| % H | 2.25 | 2.13 | |
| % N | 2.60 | 2.51 |
Table 4: Elemental analysis data for the synthesized complexes.[1]
Workflow Diagrams
Caption: Synthetic workflow for the ligand and its organometallic complexes.
Potential Applications and Future Directions
While the documented applications of organometallic complexes derived from this compound are currently limited to the synthesis of molybdenum and tungsten carbonyls, the structure of the ligand suggests significant potential for broader applications.
Catalysis: The ortho-bromo functionality opens the door to the synthesis of cyclometalated palladium complexes. Such palladacycles are well-known, highly active catalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura and Heck couplings.[3][4][5][6] A proposed synthetic route to a cyclopalladated dimer is outlined below.
References
- 1. scialert.net [scialert.net]
- 2. Synthesis and [*C]CO-labelling of (C,N) gem-dimethylbenzylamine–palladium complexes for potential applications in positron emission tomography - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes: Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-N,N-dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance. 2-Bromo-N,N-dimethylbenzylamine is a valuable building block in medicinal chemistry and materials science. The presence of the ortho-dimethylaminomethyl group can influence the reactivity of the aryl bromide and serve as a potential directing group in C-H activation reactions. These application notes provide detailed protocols and representative data for the application of this compound in several key palladium-catalyzed cross-coupling reactions.
General Experimental Workflow
A typical workflow for performing palladium-catalyzed cross-coupling reactions is outlined below. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.
Caption: General workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-N,N-dimethylbenzylamines
The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or its ester.[1][2] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.[3]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Data: The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on analogous reactions with similar substrates.[3][4]
| Entry | Coupling Partner (Ar'B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 | 12 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 80 | 16 | ~92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 90 | 12 | ~88 |
| 4 | 4-Cyanophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.0) | 2-MeTHF | 100 | 18 | ~90 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, phenylboronic acid, and potassium phosphate.
-
Add the palladium catalyst (Pd(OAc)₂) and the SPhos ligand to the flask.[4]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.
-
Add the anhydrous dioxane and degassed water (e.g., 10:1 ratio) via syringe.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Add water to quench the reaction and dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(biphenyl-2-ylmethyl)-N,N-dimethylamine.
Heck-Mizoroki Reaction: Synthesis of Stilbene and Cinnamate Derivatives
The Heck-Mizoroki reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high trans-selectivity.[5][6] This reaction is a powerful method for C-C bond formation and is tolerant of a wide array of functional groups.[7]
Caption: Catalytic cycle for the Heck-Mizoroki reaction.
Representative Data: The following table summarizes typical conditions for the Heck reaction of this compound. Yields are based on similar reactions reported in the literature.[5][8]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2.0) | DMF | 100 | 24 | ~85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Na₂CO₃ (1.5) | DMA | 120 | 18 | ~90 |
| 3 | 4-Vinylpyridine | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | ~80 |
| 4 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | i-Pr₂NEt (2.0) | Acetonitrile | 80 | 16 | ~88 |
Detailed Experimental Protocol: Heck Reaction
This protocol outlines a general procedure for the reaction between this compound and n-butyl acrylate.
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.02 equiv)
-
Sodium carbonate (Na₂CO₃) (1.5 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Nitrogen or Argon gas
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, palladium(II) acetate, tri(o-tolyl)phosphine, and sodium carbonate.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMA and n-butyl acrylate via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After completion (typically 18-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the pure cinnamate derivative.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[10][11]
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.[10]
Representative Data: The following table provides representative conditions for the Sonogashira coupling of this compound with terminal alkynes, based on established procedures.[11][12]
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3.0) | THF | 60 | 6 | ~94 |
| 2 | 1-Hexyne | Pd(OAc)₂ (2.5) | CuI (5) | i-Pr₂NH (3.0) | DMF | 80 | 4 | ~91 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3.0) | Toluene | 70 | 8 | ~89 |
| 4 | Propargyl alcohol | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (3.0) | DMF | 100 | 3 | ~85 |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol describes the coupling of this compound and phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[10]
-
Add anhydrous THF and degassed triethylamine via syringe.
-
Stir the mixture for 10 minutes at room temperature.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of Di- and Tri-substituted Amines
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[13] This reaction has broad utility for synthesizing aryl amines, which are prevalent in pharmaceuticals and organic materials.[14] The choice of a bulky, electron-rich phosphine ligand is often critical for high efficiency.[15]
Representative Data: The table below shows representative conditions for the Buchwald-Hartwig amination of this compound with various amines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu (1.5) | Toluene | 100 | 16 | ~96 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 20 | ~87 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | 18 | ~92 |
| 4 | Diethylamine | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS (1.5) | Toluene | 90 | 24 | ~85 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
BINAP (0.03 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas (in a glovebox)
Procedure:
-
Inside a glovebox, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Add this compound to the tube.
-
Add anhydrous toluene, followed by morpholine.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 16-24 hours), cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Carbene Based Palladium-catalyzed Mizoroki-Heck Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. scirp.org [scirp.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of "2-Bromo-N,N-dimethylbenzylamine"
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful cross-coupling reaction has broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamine scaffolds are prevalent.[4] This document provides detailed application notes and a representative protocol for the Buchwald-Hartwig amination of "2-Bromo-N,N-dimethylbenzylamine," a substrate of interest in the development of novel molecular architectures.
Reaction Principle
The Buchwald-Hartwig amination of "this compound" involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of "this compound" to form a Pd(II) complex.[1]
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[2]
The selection of the catalyst, ligand, base, and solvent is critical for the success of the reaction, influencing reaction rates, yields, and substrate scope.[7][8]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination of aryl bromides with various amines. These conditions can serve as a starting point for the optimization of the reaction with "this compound."
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 100 | 12-24 | 80-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18-24 | 85-95 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | LiOtBu (2.1) | 1,4-Dioxane | 100 | 24 | 70-90 |
| 4 | Primary Alkylamine | Pd₂(dba)₃ (1-2) | BrettPhos (2-4) | K₃PO₄ (2.0) | Toluene | 100 | 16-24 | 75-90 |
Yields are representative for typical aryl bromides and may vary for "this compound".
Experimental Protocols
Representative Protocol for the Buchwald-Hartwig Amination of "this compound" with a Primary Amine (e.g., Aniline)
This protocol is a general procedure and may require optimization for specific primary amines.
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (e.g., Aniline) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound to the reaction mixture.
-
Add the primary amine (e.g., Aniline) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-(dimethylaminomethyl)aniline.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General workflow for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
Application Notes and Protocols for the Purification of 2-Bromo-N,N-dimethylbenzylamine Derivatives by Column Chromatography
Authored for: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-N,N-dimethylbenzylamine and its derivatives are important intermediates in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. The purity of these precursors is critical for the success of subsequent synthetic steps and the quality of the final product. Column chromatography is a widely employed technique for the purification of these compounds from crude reaction mixtures. This document provides a detailed protocol for the purification of this compound derivatives using silica gel column chromatography, addressing common challenges such as peak tailing associated with the basic nature of amines.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For this compound derivatives, which are moderately polar, silica gel (a polar stationary phase) is commonly used. A mobile phase of relatively low to moderate polarity allows for the selective elution of the target compound, while more polar impurities are retained on the column and less polar impurities elute more quickly. The basicity of the amine can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in poor separation. This can be mitigated by the addition of a small amount of a basic modifier, such as triethylamine, to the mobile phase.
Data Presentation: Chromatographic Parameters and Expected Outcomes
The following tables summarize the key parameters and expected outcomes for the purification process. The data presented are representative and may require optimization for specific derivatives.
Table 1: Recommended Chromatographic Conditions
| Parameter | Description | Source(s) |
| Technique | Flash Column Chromatography | [1] |
| Stationary Phase | Silica Gel (230-400 mesh) | [2] |
| Column Dimensions | Dependent on sample size (e.g., 2-4 cm diameter) | [3] |
| Mobile Phase System 1 (Non-polar) | Hexane/Ethyl Acetate with 0.5-1% Triethylamine (TEA) | [1][4] |
| Initial Polarity | 95:5 (v/v) Hexane/Ethyl Acetate + 1% TEA | [1] |
| Final Polarity (Gradient) | 80:20 (v/v) Hexane/Ethyl Acetate + 1% TEA | |
| Mobile Phase System 2 (More polar) | Dichloromethane/Diethyl Ether with 0.5-1% TEA | |
| Isocratic Elution | 2:1 (v/v) Dichloromethane/Diethyl Ether + 1% TEA | |
| Sample Loading | Dry loading or concentrated solution (wet loading) |
Table 2: Representative Purification Data for a this compound Derivative
| Parameter | Value | Method of Analysis |
| Crude Sample Loading | 1.5 g | N/A |
| Silica Gel Mass | 75 g (1:50 ratio) | N/A |
| Initial Purity | ~85% | HPLC |
| TLC Rf of Product | 0.35 (in 9:1 Hexane:EtOAc + 1% TEA) | TLC with UV visualization |
| Elution Volume | ~300 mL | N/A |
| Yield of Pure Fraction | 1.2 g (80%) | Gravimetric |
| Final Purity | >98% | HPLC, ¹H NMR |
Experimental Workflow
The overall workflow for the purification of this compound derivatives by column chromatography is depicted below.
Caption: Workflow for the purification of this compound derivatives.
Experimental Protocols
This section provides a detailed step-by-step methodology for the purification process.
Materials and Reagents
-
Crude this compound derivative
-
Silica Gel (230-400 mesh, for flash chromatography)[2]
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Triethylamine (TEA, reagent grade)
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Collection tubes or flasks
-
Rotary evaporator
Preliminary TLC Analysis
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the solution onto several TLC plates.
-
Develop each plate in a different solvent system with varying polarities (e.g., 95:5, 90:10, 85:15 Hexane:Ethyl Acetate).
-
Crucially, add 0.5-1% TEA to the developing solvent to prevent tailing.[1]
-
Visualize the plates under a UV lamp.
-
The ideal solvent system should provide good separation between the product and impurities, with an Rf value for the product of approximately 0.2-0.4.[1]
Column Preparation (Wet Packing Method)
-
Ensure the glass column is clean, dry, and mounted vertically.
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis. The amount of silica should be approximately 50-100 times the weight of the crude material.[1]
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in packing. Do not let the column run dry.
-
Once the silica has settled, add a thin layer of sand on top to protect the silica bed.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica.
Sample Loading
Dry Loading (Recommended for samples not readily soluble in the mobile phase):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
Wet Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Carefully pipette the solution onto the top of the silica bed.
-
Open the stopcock and allow the sample to enter the silica bed.
Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin elution by opening the stopcock and applying gentle pressure if necessary (for flash chromatography).
-
Collect fractions in an array of test tubes or flasks.
-
If using a gradient, gradually increase the polarity of the mobile phase as the elution progresses (e.g., by increasing the percentage of ethyl acetate).
Fraction Analysis and Product Isolation
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions that show a single spot corresponding to the pure this compound derivative.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity using analytical techniques such as HPLC, NMR, or mass spectrometry.
Troubleshooting
-
Problem: Tailing of the product spot on TLC and poor separation on the column.
-
Solution: Ensure that 0.5-1% triethylamine is added to the mobile phase to neutralize the acidic silica gel.[1]
-
-
Problem: The product does not move from the baseline (Rf = 0).
-
Solution: The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).
-
-
Problem: The product runs with the solvent front (Rf = 1).
-
Solution: The mobile phase is too polar. Decrease the proportion of the more polar solvent.
-
-
Problem: Cracks appear in the silica bed.
-
Solution: This is often caused by the column running dry or uneven packing. Ensure the silica bed is always covered with solvent and pack the column carefully.
-
References
Application Notes and Protocols for the Recrystallization of 2-Bromo-N,N-dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the purification of 2-Bromo-N,N-dimethylbenzylamine via recrystallization. Recrystallization is a critical technique for achieving high purity of solid organic compounds, which is essential for reliable downstream applications in research and drug development. These guidelines are based on established principles of crystallization and available data for structurally similar molecules, offering a robust starting point for process optimization.
Introduction to Recrystallization
Recrystallization is a purification technique used to remove impurities from a solid compound.[1] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble, followed by cooling to induce the formation of pure crystals.[2][3] The impurities should ideally remain dissolved in the cold solvent or be insoluble in the hot solvent.[3] For this compound, a tertiary amine with a brominated aromatic ring, selecting an appropriate solvent system is crucial for effective purification.
Potential Impurities in the Synthesis of this compound
The primary synthesis route to this compound involves the amination of 2-bromobenzyl bromide with dimethylamine.[4] Potential impurities that may arise from this synthesis and require removal include:
-
Unreacted 2-bromobenzyl bromide: The starting material for the synthesis.[5]
-
Quaternary ammonium salts: Formed by the reaction of the product with unreacted 2-bromobenzyl bromide.
-
Other brominated species: Arising from impurities in the starting materials or side reactions.
Understanding these potential impurities aids in the selection of an appropriate purification strategy.
Recommended Recrystallization Protocol: Mixed-Solvent System
A mixed-solvent system is often effective when a single solvent does not provide the ideal solubility characteristics for recrystallization.[6][7][8] Based on preliminary literature, a tetrahydrofuran (THF)/n-hexane system is a promising candidate for the recrystallization of this compound. In this system, THF acts as the "good" solvent in which the compound is readily soluble, and n-hexane serves as the "poor" solvent or anti-solvent, to decrease the solubility and induce crystallization.
Materials and Equipment
-
Crude this compound
-
Tetrahydrofuran (THF), anhydrous
-
n-Hexane, anhydrous
-
Erlenmeyer flask(s)
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bar
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Vacuum source
Experimental Procedure
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of THF to just cover the solid.
-
Heating: Gently heat the mixture with stirring using a heating mantle or hot plate. Add small portions of THF until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: While the THF solution is still warm, slowly add n-hexane dropwise with continuous stirring. Continue adding n-hexane until the solution becomes faintly cloudy (turbid), indicating the point of saturation.[7]
-
Clarification: Add a few drops of THF back into the solution until the cloudiness just disappears, resulting in a clear, saturated solution at an elevated temperature.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Inducing Crystallization (If Necessary): If crystals do not form upon cooling, crystallization can be induced by:
-
Scratching the inside of the flask with a glass rod at the surface of the solution.
-
Adding a "seed" crystal of pure this compound.
-
-
Cooling: Once the flask has reached room temperature and crystal formation has commenced, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of cold n-hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
The following table should be used to record the quantitative data from the recrystallization experiments to allow for easy comparison and optimization of the protocol.
| Experiment ID | Starting Mass (g) | Volume of THF (mL) | Volume of n-Hexane (mL) | Final Mass of Pure Product (g) | Recovery Yield (%) | Purity Before (%) | Purity After (%) | Melting Point (°C) |
Purity can be assessed by techniques such as HPLC, GC, or qNMR.
Visualizing the Workflow and Logic
The following diagrams illustrate the key processes involved in the recrystallization of this compound.
References
- 1. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. mt.com [mt.com]
- 4. docsdrive.com [docsdrive.com]
- 5. nbinno.com [nbinno.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Scale-up synthesis of "2-Bromo-N,N-dimethylbenzylamine"
An Application Note and Protocol for the Scale-up Synthesis of 2-Bromo-N,N-dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. Its structure combines a reactive benzyl group with a dimethylamino moiety, making it a versatile building block. This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a safe and efficient procedure suitable for larger laboratory or pilot plant scale. The primary synthetic route described herein is the nucleophilic substitution of 2-bromobenzyl bromide with dimethylamine.
Reaction Scheme
The overall reaction is as follows:
Materials and Equipment
Reagents:
-
2-Bromobenzyl bromide
-
Dimethylamine solution (40% in water)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Multi-neck round-bottom flask of appropriate size
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Condenser
-
Heating/cooling bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Experimental Protocol
1. Reaction Setup:
-
A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser. The apparatus should be set up in a well-ventilated fume hood.
-
Charge the flask with a 40% aqueous solution of dimethylamine.
2. Reaction Procedure:
-
Cool the dimethylamine solution to 0-5 °C using an ice-water bath.
-
Dissolve 2-bromobenzyl bromide in a suitable solvent like dichloromethane (DCM) in the dropping funnel.
-
Slowly add the 2-bromobenzyl bromide solution to the cooled and stirred dimethylamine solution over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (2-bromobenzyl bromide) is consumed.
3. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture again in an ice bath.
-
Carefully add a solution of sodium hydroxide (e.g., 20% w/v) to neutralize the hydrobromic acid formed during the reaction and to deprotonate the ammonium salt. The pH should be adjusted to >12.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic layers and wash them with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
4. Purification:
-
The crude product is purified by vacuum distillation to yield the pure this compound as a liquid.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Quantity (g) | Moles | Equivalents |
| 2-Bromobenzyl bromide | 249.93 | 100 | 0.40 | 1.0 |
| Dimethylamine (40% aq. soln.) | 45.08 (as pure) | 225.4 | 2.0 | 5.0 |
| Sodium Hydroxide | 40.00 | ~16 | ~0.40 | ~1.0 |
| This compound | 214.11 | - | - | - |
Note: The amount of sodium hydroxide may need to be adjusted to ensure the aqueous layer is strongly basic.
Safety and Handling Precautions
-
2-Bromobenzyl bromide: This compound is a lachrymator and is corrosive.[1] It should be handled with extreme care in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Avoid inhalation of vapors and contact with skin and eyes.[2]
-
Dimethylamine solution: This solution is flammable, corrosive, and toxic upon inhalation.[3][4][5][6] Handle in a well-ventilated fume hood, away from ignition sources.[3][4][7] Wear appropriate PPE. In case of contact, flush the affected area with copious amounts of water.[5]
-
Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Sodium Hydroxide: This is a corrosive solid and its solutions are strong bases. Handle with care to avoid skin and eye burns.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[1][3][8]
Diagrams
Caption: Workflow for the scale-up synthesis of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. akkim.com.tr [akkim.com.tr]
- 5. lobachemie.com [lobachemie.com]
- 6. DIMETHYLAMINE, AQUEOUS SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. balchem.com [balchem.com]
- 8. westliberty.edu [westliberty.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Bromo-N,N-dimethylbenzylamine
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 2-Bromo-N,N-dimethylbenzylamine. The information provided herein is intended to help diagnose and resolve issues leading to low product yields.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in the Suzuki coupling of this compound?
A1: Low yields with this substrate are often attributed to a combination of steric hindrance and catalyst inhibition. The bulky N,N-dimethylaminomethyl group at the ortho position can sterically hinder the approach of the palladium catalyst to the carbon-bromine bond, slowing down the crucial oxidative addition step of the catalytic cycle.[1][2] Additionally, the nitrogen atom of the dimethylamino group can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of inactive catalyst species.[3]
Q2: What are the most common side reactions to consider?
A2: Besides incomplete conversion of the starting material, two common side reactions that can significantly lower the yield of the desired product are:
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Homocoupling: The coupling of two molecules of the boronic acid to form a biaryl byproduct. This is often exacerbated by the presence of oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst to Pd(II), promoting this side reaction.[3][4]
-
Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid reagent, where it is replaced by a hydrogen atom. This side reaction consumes the nucleophilic partner and is often promoted by excessive base or the presence of water.[3]
Q3: How can I minimize catalyst deactivation?
A3: To mitigate catalyst deactivation by the coordinating dimethylamino group, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands can sterically shield the palladium center, preventing strong coordination with the substrate's amino group and stabilizing the active catalytic species.[3] Examples of such ligands include Buchwald-type biarylphosphines (e.g., SPhos, XPhos) and other bulky alkylphosphines.
Q4: Is it necessary to perform the reaction under strictly inert conditions?
A4: Yes, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Oxygen can lead to the oxidation and decomposition of the active Pd(0) catalyst to palladium black, a common cause of reaction failure.[3] Furthermore, as mentioned, oxygen can promote the undesirable homocoupling of the boronic acid.[4] Thoroughly degassing all solvents and the reaction mixture before adding the catalyst is a critical step.[3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low yields in the Suzuki coupling of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst | - Use a fresh batch of palladium precatalyst and ligand. - Consider using a more active, pre-formed catalyst or a palladacycle like CataCXium A.[5] |
| 2. Steric Hindrance | - Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, AntPhos, or other Buchwald ligands) to facilitate oxidative addition.[1][3] | |
| 3. Catalyst Inhibition | - The dimethylamino group may be coordinating to the palladium. Use of bulky ligands can mitigate this.[3] | |
| 4. Inappropriate Base | - The base may be too weak. Try a stronger base like K₃PO₄ or Cs₂CO₃.[3] | |
| 5. Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. | |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen | - Ensure all solvents are rigorously degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). - Maintain a positive pressure of inert gas throughout the reaction.[3] |
| 2. Inefficient Cross-Coupling | - Optimize the catalyst and ligand to accelerate the desired cross-coupling pathway over homocoupling. | |
| Significant Protodeboronation | 1. Base is too strong or concentration is too high | - Use a milder base (e.g., K₂CO₃) or a phosphate base (K₃PO₄).[3] - Use the minimum effective amount of base. |
| 2. Presence of excess water | - Use anhydrous solvents if possible, or minimize the amount of water in the reaction mixture. | |
| Formation of Palladium Black | 1. Catalyst Decomposition | - Use a more robust ligand that can better stabilize the Pd(0) species. - Ensure the reaction is free of oxygen. - Lower the reaction temperature if possible. |
Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki coupling of substrates structurally similar to this compound, highlighting the impact of different catalysts, ligands, and bases.
Table 1: Catalyst and Ligand Effects on the Suzuki Coupling of Ortho-Substituted Bromoanilines
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 11 | [5] |
| 2 | CataCXium A Pd G3 (10) | - | Cs₂CO₃ (2) | 2-MeTHF | 80 | 95 | [5] |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | >95 | [2] |
| 4 | Pd(OAc)₂ (2) | AntPhos (2) | K₃PO₄ (3) | Toluene | 110 | 63 | [1] |
Table 2: Base and Solvent Effects on the Suzuki Coupling of 2-Bromopyridines
| Entry | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O | 90 | Moderate | [3] |
| 2 | Pd₂(dba)₃ / SPhos | Cs₂CO₃ (3) | Dioxane | 100 | High | [3] |
| 3 | Pd(OAc)₂ / PPh₃ | K₃PO₄ (3) | THF/H₂O | 80 | Moderate to High | [3] |
| 4 | PEPPSI-IPr (3) | Na₂CO₃ (2) | DMF | 110 | High | [3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using a Buchwald Ligand
This protocol is a general starting point and may require optimization for specific boronic acids.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inerting: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow Diagram
References
Technical Support Center: Lithiation of 2-Bromo-N,N-dimethylbenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the lithiation of 2-bromo-N,N-dimethylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary desired reaction when treating this compound with an organolithium reagent like n-BuLi?
The primary goal is typically a directed ortho-metalation (DoM), also known as ortho-lithiation. The dimethylaminomethyl group is a powerful directing metalation group (DMG) that directs the deprotonation by the organolithium reagent to the adjacent ortho position on the aromatic ring. In this specific molecule, the desired lithiation site is C6, leading to the formation of 2-bromo-6-lithio-N,N-dimethylbenzylamine. This lithiated intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups at the C6 position.
Q2: What are the main side reactions to be aware of during the lithiation of this compound?
There are three principal side reactions that can compete with the desired ortho-lithiation:
-
Lithium-Halogen Exchange: A rapid exchange between the bromine atom and the lithium atom of the organolithium reagent can occur, forming 2-lithio-N,N-dimethylbenzylamine and butyl bromide (if n-BuLi is used). For aryl bromides, this metal-halogen exchange is often kinetically favored over deprotonation.[1]
-
Benzyne Formation: Elimination of lithium bromide from the ortho-lithiated intermediate or direct elimination of HBr from the starting material upon treatment with a strong base can lead to the formation of a highly reactive benzyne intermediate.[2] This intermediate can then be trapped by nucleophiles or undergo dimerization.
-
Homocoupling (Wurtz-Fittig Reaction): The organolithium species formed (either from ortho-lithiation or lithium-halogen exchange) can react with the starting aryl bromide to form a biaryl dimer.[3][4]
Q3: How does temperature affect the outcome of the reaction?
Temperature is a critical parameter. Lithium-halogen exchange is typically very fast, even at low temperatures like -78 °C.[5] Directed ortho-metalation often requires slightly higher temperatures or longer reaction times to proceed efficiently. However, allowing the reaction to warm up too much can favor side reactions like benzyne formation and homocoupling. Therefore, careful temperature control is essential.
Q4: What is the role of additives like TMEDA (tetramethylethylenediamine)?
TMEDA is a bidentate ligand that can chelate to the lithium cation of the organolithium reagent. This breaks down the oligomeric aggregates of the organolithium reagent, increasing its reactivity and basicity.[6] The addition of TMEDA can sometimes favor the desired ortho-deprotonation over lithium-halogen exchange.
Troubleshooting Guide
This guide addresses common issues encountered during the lithiation of this compound.
Issue 1: Low yield of the desired C6-functionalized product and recovery of starting material.
| Possible Cause | Troubleshooting Steps |
| Incomplete Lithiation | - Ensure the n-BuLi is properly titrated and its concentration is known. - Increase the reaction time at the optimal temperature. - Consider adding TMEDA to enhance the reactivity of n-BuLi. - Slowly warm the reaction mixture from -78 °C to a slightly higher temperature (e.g., -40 °C or -20 °C) for a short period before adding the electrophile. |
| Quenching by Moisture | - Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon). - Use anhydrous solvents. - Add the reagents via syringe through rubber septa. |
| Inefficient Electrophile Trapping | - Ensure the electrophile is pure and reactive. - Add the electrophile at the optimal temperature for the trapping reaction. Some electrophiles require low temperatures, while others react better at slightly higher temperatures. |
Issue 2: Formation of a significant amount of the product functionalized at the C2 position (where the bromine was).
| Possible Cause | Troubleshooting Steps |
| Dominant Lithium-Halogen Exchange | - This is a common issue as lithium-bromine exchange is very fast.[5] - Use a less reactive organolithium reagent like t-BuLi, which can sometimes favor deprotonation. - Lower the reaction temperature to the lowest possible point to potentially slow down the subsequent reactions of the 2-lithio species. - Consider a different synthetic strategy if this pathway cannot be suppressed. |
Issue 3: Presence of a dimeric biaryl side product.
| Possible Cause | Troubleshooting Steps |
| Homocoupling (Wurtz-Fittig Reaction) | - Maintain a low reaction temperature throughout the process. - Add the organolithium reagent slowly to the solution of the aryl bromide to keep the concentration of the lithiated species low at any given time. - Use a reverse addition, where the aryl bromide is added slowly to the organolithium reagent. |
Issue 4: Complex mixture of products, including those suggesting benzyne formation.
| Possible Cause | Troubleshooting Steps |
| Benzyne Intermediate Formation | - Avoid elevated temperatures. Benzyne formation is more prevalent at higher temperatures. - Use a less basic organolithium reagent if possible. - Ensure that the reaction is quenched at a low temperature before workup. |
Quantitative Data Summary
| Substrate | Conditions | Desired Product Yield | Side Product(s) & Yield | Reference |
| 1-Bromo-4-tert-butylbenzene | n-BuLi, THF, 0 °C | N/A (focus on exchange) | (4-tert-butylphenyl)lithium (exchange product), significant coupling observed | [7] |
| 3,3′-Dibromo-2,2′-bithiophene | n-BuLi, flow microreactor, 20 °C | Monolithiated species | Dilithiated species and starting material | [8] |
| N,N-dimethyl-p-anisidine | n-BuLi | Lithiation ortho to OMe | Lithiation ortho to NMe2 (minor) | [2] |
Experimental Protocols
Key Experiment: General Protocol for the ortho-Lithiation of this compound
This protocol is a general guideline and may require optimization. All operations should be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.
Materials:
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, titrated)
-
Electrophile (e.g., trimethylsilyl chloride, benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Slowly add the chosen electrophile (1.2 eq) dropwise, again maintaining a low temperature.
-
Allow the reaction to stir at -78 °C for another 1-2 hours, and then let it slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Perform a standard aqueous workup (e.g., extraction with an organic solvent, washing with brine, drying over sodium sulfate).
-
Purify the crude product by column chromatography.
Visualizations
Reaction Pathways in the Lithiation of this compound
Caption: Competing reaction pathways in the lithiation of this compound.
Experimental Workflow for Troubleshooting
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. ias.ac.in [ias.ac.in]
- 3. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. advancedengineeringscience.com [advancedengineeringscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 2-Bromo-N,N-dimethylbenzylamine
Welcome to the technical support center for "2-Bromo-N,N-dimethylbenzylamine." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A1: this compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, respectively. The presence of the ortho-bromo substituent and the N,N-dimethylbenzylamine moiety can influence reaction conditions, often requiring careful optimization of temperature, catalyst, ligand, and base.
Q2: How does the N,N-dimethylamino group affect the reactivity of this compound in cross-coupling reactions?
A2: The N,N-dimethylamino group can have both steric and electronic effects. Sterically, its proximity to the ortho-bromine can hinder the approach of bulky catalysts and coupling partners. Electronically, the nitrogen's lone pair can coordinate to the palladium catalyst, potentially influencing its activity. Furthermore, the basicity of the amine can be a factor in reactions sensitive to pH. In some cases, this group can direct ortho-lithiation, a potential side reaction to consider.[1]
Q3: What is a typical starting point for temperature optimization in these reactions?
A3: For many palladium-catalyzed reactions with aryl bromides, a starting temperature in the range of 80-120 °C is common.[2] However, the optimal temperature is highly dependent on the specific reaction, catalyst system, and substrates involved. It is always recommended to start with conditions reported for similar substrates and then systematically optimize the temperature.
Q4: Can this compound undergo intramolecular reactions?
A4: Yes, under certain conditions, intramolecular cyclization can occur. For instance, in the presence of a strong base like butyllithium, directed ortho-metalation can be followed by intramolecular reactions.[1] Thermal decomposition at high temperatures might also lead to cyclization or other rearrangement products.[3]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Problem: You are attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but you observe low to no formation of the desired biaryl product.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The Pd(0) active species may not be forming efficiently from the precatalyst, or the catalyst may have decomposed. | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. |
| Inappropriate Temperature | The reaction temperature may be too low for the oxidative addition of the sterically hindered aryl bromide to occur efficiently. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions. | Screen a range of temperatures, for example, from 80 °C to 120 °C. Monitor the reaction at different temperatures to find the optimal balance between reaction rate and product purity.[2] |
| Incorrect Base or Solvent | The choice of base and solvent is crucial for the transmetalation step and for maintaining catalyst activity. The solubility of the reactants can also be an issue. | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Common solvent systems include dioxane/water, toluene/water, or DMF.[2] The optimal combination will depend on the specific boronic acid used. |
| Boronic Acid Decomposition | Boronic acids can be prone to decomposition, especially at elevated temperatures. | Use a boronic ester (e.g., a pinacol ester) for increased stability. Ensure the boronic acid is of high purity. |
Issue 2: Side Product Formation in Heck Reaction
Problem: During a Heck reaction with an alkene, you observe the formation of significant side products in addition to your desired coupled product.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Homocoupling of the Aryl Halide | The palladium catalyst can promote the coupling of two molecules of this compound. | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Optimize the catalyst and ligand system. |
| Alkene Isomerization | The double bond in the product may isomerize under the reaction conditions, leading to a mixture of isomers. | Lowering the reaction temperature can sometimes reduce isomerization. The choice of base can also influence this side reaction. |
| Dehalogenation | The bromo group is replaced by a hydrogen atom, leading to the formation of N,N-dimethylbenzylamine. | This can be promoted by high temperatures and certain bases. Try using a milder base or lowering the reaction temperature. |
Data Presentation
The following tables summarize typical reaction conditions for common cross-coupling reactions with aryl bromides, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-120 | 2-24 | Varies | [2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | High | [4] |
| CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | Varies | 95 | [5] |
Table 2: Representative Conditions for Heck Reaction of Aryl Bromides
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | Varies | [6] |
| Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 110-180 | 4 | 85-95 | [7] |
| Pd(dba)₂ / P(t-Bu)₃·HBF₄ | Et₃N | DMF | 100 | 4 | 82 | [8] |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [9] |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | Varies | High | [1] |
| Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80-100 | Varies | Varies | [1] |
Table 4: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | [10] |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | 2-24 | 75-96 | [11] |
| Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | Room Temp | 48 | Varies | [12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for this compound and the specific boronic acid used.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 4:1 Dioxane:Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Heck Reaction
This protocol provides a general method for the Heck reaction and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine this compound, the palladium catalyst, and the ligand.
-
Add the degassed solvent, followed by the alkene and the base.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).[13]
-
Stir the reaction for the required time (typically 8-24 hours), monitoring by TLC or GC-MS.[13]
-
After cooling to room temperature, dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[13]
Visualizations
General workflow for cross-coupling reactions.
Simplified catalytic cycle for cross-coupling.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. benchchem.com [benchchem.com]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. benchchem.com [benchchem.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-N,N-dimethylbenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "2-Bromo-N,N-dimethylbenzylamine" in palladium-catalyzed cross-coupling reactions. The inherent structural features of this substrate, namely the sterically demanding ortho-bromo substituent and the coordinating N,N-dimethylamino group, present unique challenges that require careful consideration in catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenges arise from two structural features:
-
Steric Hindrance: The bulky N,N-dimethylbenzylamine group at the ortho position can sterically impede the approach of the palladium catalyst to the C-Br bond, slowing down the crucial oxidative addition step in the catalytic cycle.
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Catalyst Inhibition: The Lewis basic nitrogen atom of the dimethylamino group can coordinate to the palladium center. This can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and hindering or halting the reaction. This is analogous to the "2-pyridyl problem" often encountered with nitrogen-containing heterocycles.[1]
Q2: What are the most common side reactions observed, and how can they be minimized?
A2: Common side reactions include:
-
Homocoupling: Formation of a biaryl product from the coupling of two molecules of the boronic acid (in Suzuki coupling) or the starting aryl bromide. This is often promoted by the presence of oxygen. To minimize this, ensure all solvents and the reaction mixture are thoroughly degassed, and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[1] Using a Pd(0) source or an efficient precatalyst that rapidly generates the active species can also be beneficial.[1]
-
Protodeboronation (Suzuki Coupling): Replacement of the boronic acid group with a hydrogen atom. This is more prevalent with aqueous bases. Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom. This can sometimes be favored at higher temperatures or with certain ligand and base combinations.
Q3: Which cross-coupling reactions are generally suitable for this substrate?
A3: Several palladium-catalyzed cross-coupling reactions can be successfully employed, provided the conditions are optimized:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters.
-
Heck Reaction: For C-C bond formation with alkenes.
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.
-
Buchwald-Hartwig Amination: For C-N bond formation with amines.
Q4: Should I be concerned about the reactivity of the C-Br bond in this molecule?
A4: The C-Br bond is generally more reactive than a C-Cl bond in oxidative addition, making it a good handle for cross-coupling. The general order of reactivity for aryl halides is I > Br > Cl.[2] The main challenge is not the inherent reactivity of the C-Br bond itself, but overcoming the steric and electronic effects of the ortho-substituent.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation/Inhibition | The dimethylamino group is likely coordinating to the palladium center. Switch to a catalyst system with bulky, electron-rich ligands (e.g., Buchwald phosphine ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the metal center and promote the desired catalytic cycle over catalyst inhibition.[1] |
| Inefficient Oxidative Addition | The steric bulk of the ortho-substituent is hindering this step. Increase the reaction temperature in 10-20 °C increments. Be mindful that higher temperatures can also promote side reactions. Consider switching to a more reactive palladium precatalyst. |
| Poor Transmetalation (Suzuki Coupling) | The transfer of the organic group from the boron reagent to the palladium can be slow. Screen different bases. Stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker aqueous bases. Ensure the boronic acid or ester is of high purity. |
| Inappropriate Ligand or Catalyst Loading | Increase the catalyst and/or ligand loading. For challenging substrates, a higher loading (e.g., 2-5 mol%) may be necessary. |
| Poor Solubility | Ensure all starting materials are soluble in the chosen solvent system at the reaction temperature. Consider screening alternative solvents like toluene, dioxane, or DMF.[3] |
Issue 2: Incomplete Reaction (Starting Material Remains)
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | Monitor the reaction over a longer period. If the reaction has stalled, cautiously increase the temperature. |
| Insufficient Base Strength or Amount | The base may not be strong enough or may be consumed during the reaction. Use a stronger base or increase the equivalents of the current base (typically 2-3 equivalents are used). |
| Catalyst Has Died | If the reaction starts but then stops, it is a strong indication of catalyst deactivation. Refer to the troubleshooting steps for catalyst deactivation above. |
Catalyst and Condition Selection Tables
The following data is compiled from reactions with analogous ortho-substituted and nitrogen-containing aryl bromides and should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12-18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 16 | 80-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 70-85 |
| Alkylboronic ester | CataCXium A palladacycle (10) | - | K₃PO₄ (3) | 2-MeTHF | 100 | 18 | ~90[4] |
Table 2: Heck Reaction
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | 24 | 75-85 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Acetonitrile | 80 | 12 | 80-92 |
| Cyclohexene | PdCl₂(PPh₃)₂ (5) | - | NaOAc (2.5) | DMA | 120 | 24 | 60-75 |
Table 3: Sonogashira Coupling
| Coupling Partner | Palladium Source (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 6 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NEt (2.5) | DMF | RT - 50 | 12 | 80-90 |
| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Piperidine (3) | Toluene | 70 | 8 | 70-80 |
Table 4: Buchwald-Hartwig Amination
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.5) | Toluene | 100 | 18 | 85-95 |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 75-85 |
| Benzylamine | G3-XPhos precatalyst (2) | - | K₃PO₄ (2) | t-AmylOH | 100 | 16 | 90-98 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand system.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is 0.1 to 0.5 M with respect to the aryl bromide.[5][6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Reactions of 2-Bromo-N,N-dimethylbenzylamine
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions involving "2-Bromo-N,N-dimethylbenzylamine," with a specific focus on preventing the formation of homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical biaryl byproduct (2,2'-bis(dimethylaminomethyl)biphenyl). This side reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and can complicate the purification process.
Q2: What are the primary causes of homocoupling?
A2: The main culprits behind homocoupling are the presence of oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the aryl halide.[1] Using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also lead to the formation of Pd(II) species that drive this unwanted side reaction.[1]
Q3: How does the ortho-dimethylamino group in this compound affect the reaction?
A3: The ortho-dimethylamino group can act as a coordinating ligand to the palladium catalyst. This can be a double-edged sword. While it can facilitate the initial oxidative addition step, it can also potentially lead to catalyst inhibition or promote side reactions if not carefully managed. The choice of an appropriate external ligand is crucial to modulate the reactivity and prevent catalyst deactivation.
Q4: Which cross-coupling reactions are commonly performed with this compound, and are they all susceptible to homocoupling?
A4: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. All of these reactions can be susceptible to homocoupling to varying degrees, depending on the specific reaction conditions.
Troubleshooting Guides for Preventing Homocoupling
This section provides troubleshooting strategies for common issues encountered during cross-coupling reactions with this compound.
Issue 1: Significant Formation of Homocoupled Byproduct in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, the formation of 2,2'-bis(dimethylaminomethyl)biphenyl can be a significant issue.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Quantitative Data: Effect of Reaction Parameters on Suzuki Coupling
| Parameter | Condition A (High Homocoupling) | Condition B (Low Homocoupling) | Expected Outcome |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | Using a Pd(0) source like Pd₂(dba)₃ avoids the in situ reduction step that can generate Pd(II) species responsible for homocoupling.[1] |
| Ligand | PPh₃ | SPhos or XPhos | Bulky, electron-rich ligands like SPhos and XPhos promote the desired reductive elimination step, outcompeting the homocoupling pathway.[2] |
| Base | NaOt-Bu | K₂CO₃ or K₃PO₄ | Weaker inorganic bases are generally less prone to promoting side reactions like homocoupling compared to strong alkoxides.[3] |
| Solvent Degassing | Minimal (e.g., N₂ blanket) | Rigorous (e.g., Freeze-Pump-Thaw) | Thorough removal of oxygen is critical to prevent the oxidation of Pd(0) to Pd(II).[1] |
Detailed Experimental Protocol: Low-Homocoupling Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst and Ligand Addition: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).
-
Solvent Addition: Add 5 mL of rigorously degassed 1,4-dioxane.
-
Degassing: Subject the mixture to three cycles of freeze-pump-thaw.
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Issue 2: Byproduct Formation in Heck Reaction
The Heck reaction couples the aryl bromide with an alkene. Homocoupling and other side reactions can reduce the yield of the desired substituted alkene.
Logical Relationship for Minimizing Heck Side Reactions
Caption: Key factors for a successful Heck reaction.
Quantitative Data: Heck Reaction Parameter Comparison
| Parameter | Condition A (Side Products Observed) | Condition B (Clean Reaction) | Expected Outcome |
| Ligand | None | P(o-tolyl)₃ | The use of a phosphine ligand can stabilize the palladium catalyst and improve selectivity. |
| Base | Strong Base (e.g., NaOt-Bu) | Weaker Amine Base (e.g., Et₃N) | A milder base is often sufficient for the Heck reaction and can minimize base-induced side reactions. |
| Temperature | > 120 °C | 100 °C | Lowering the temperature can sometimes reduce the rate of side reactions relative to the desired coupling. |
Detailed Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tolyl)₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 5 mL of anhydrous, degassed DMF.
-
Reaction: Heat the mixture to 100 °C for 16-24 hours.
-
Work-up: After cooling, dilute the reaction with water and extract with diethyl ether. The combined organic extracts are washed with brine, dried over MgSO₄, and concentrated. The product is purified by column chromatography.
Issue 3: Glaser-Hay Homocoupling in Sonogashira Reaction
In Sonogashira couplings, the desired product is an aryl alkyne. A common side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser-Hay coupling).
Experimental Workflow for Copper-Free Sonogashira Coupling
Caption: Workflow for a copper-free Sonogashira coupling.
Quantitative Data: Sonogashira Reaction Conditions
| Parameter | Standard Sonogashira | Copper-Free Sonogashira | Expected Outcome |
| Co-catalyst | CuI (1-5 mol%) | None | Eliminating the copper co-catalyst directly prevents the Glaser-Hay homocoupling of the alkyne.[4] |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ or Pd₂(dba)₃ | A Pd(0) source is often preferred in copper-free conditions. |
| Base | Et₃N or i-Pr₂NH | Et₃N or i-Pr₂NH | An amine base is still required to deprotonate the terminal alkyne. |
Detailed Experimental Protocol: Copper-Free Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent and Reagent Addition: Add 5 mL of degassed THF, the terminal alkyne (1.2 mmol), and diisopropylethylamine (2.0 mmol).
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction, filter through a pad of celite, and concentrate the filtrate. The residue is then purified by column chromatography.
Issue 4: Side Product Formation in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination forms a C-N bond. Besides homocoupling of the aryl bromide, other side reactions can occur depending on the specific conditions and the nature of the amine.
Logical Flow for Optimizing Buchwald-Hartwig Amination
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Technical Support Center: Work-up Procedures for "2-Bromo-N,N-dimethylbenzylamine" Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the work-up procedures for reactions involving the synthesis of 2-Bromo-N,N-dimethylbenzylamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental work-up of this compound synthesis.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction. | - Ensure the reaction has been stirred for a sufficient amount of time (e.g., ~6 hours).[1] - Monitor reaction progress using TLC or other appropriate analytical techniques. |
| Loss of product during work-up. | - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent. - Avoid vigorous shaking during extraction to prevent the formation of stable emulsions. | |
| Hydrolysis of starting material. | - Use anhydrous solvents and reagents to minimize the hydrolysis of 2-bromobenzyl bromide. | |
| Product is Contaminated with Starting Materials | Incomplete reaction or inefficient purification. | - Optimize reaction time and temperature to ensure complete conversion of starting materials. - Purify the crude product using column chromatography or distillation. |
| Presence of a Water-Soluble Impurity | Formation of quaternary ammonium salt. | - This can occur if the product tertiary amine reacts further with the alkyl halide starting material. Use a slight excess of the amine nucleophile to minimize this. - Wash the organic layer thoroughly with water and brine to remove water-soluble salts. |
| Oily Product That Does Not Solidify | Presence of impurities. | - Purify the product using column chromatography to remove impurities that may be inhibiting crystallization. - Try dissolving the oily product in a minimal amount of a suitable solvent and adding a non-solvent to induce precipitation. |
| Emulsion Formation During Extraction | Vigorous shaking of the separatory funnel. | - Use gentle inversions instead of vigorous shaking to mix the layers. - Add a small amount of brine (saturated NaCl solution) to help break up the emulsion. - If the emulsion persists, filter the mixture through a pad of Celite. |
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for the synthesis of this compound from 2-bromobenzylbromide and dimethylamine?
A1: A typical work-up involves neutralizing the reaction mixture, extracting the product into an organic solvent, washing the organic layer, drying it, and finally removing the solvent.[1] A detailed protocol is provided in the "Experimental Protocols" section below.
Q2: What are the most common side products in this reaction and how can I minimize them?
A2: The most common side product is the quaternary ammonium salt, formed by the reaction of the product, this compound, with unreacted 2-bromobenzyl bromide. To minimize this, you can use a slight excess of dimethylamine. Another potential side product is 2-bromobenzyl alcohol, resulting from the hydrolysis of 2-bromobenzyl bromide if water is present in the reaction mixture. Using anhydrous conditions can prevent this.
Q3: My crude product is an oil. How can I purify it further?
A3: If the product is an oil, purification can be achieved by column chromatography on silica gel. Alternatively, vacuum distillation can be employed.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as elemental analysis.[1]
Q5: What are the recommended storage conditions for this compound?
A5: As an amine, it is advisable to store it in a cool, dry, and dark place under an inert atmosphere to prevent degradation.
Experimental Protocols
Synthesis and Work-up of this compound
This protocol is adapted from a literature procedure for the amination of 2-bromobenzylbromide.[1]
Materials:
-
2-bromobenzylbromide
-
33% Dimethylamine solution in Ethanol
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Quick-fit flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 2-bromobenzylbromide (1.0 mmol) in dichloromethane (25 cm³).
-
Addition of Amine: Add the solution of 2-bromobenzylbromide drop-wise to a 33% solution of dimethylamine in ethanol (1.5 mmol).
-
Reaction: Stir the mixture for approximately 6 hours in a quick-fit flask.
-
Neutralization: After the reaction is complete, neutralize the mixture with a 10% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the organic layer.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the pure product.
Visualizations
Experimental Workflow for Work-up
Caption: Workflow for the work-up of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Synthesis and Purification of 2-Bromo-N,N-dimethylbenzylamine
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot the removal of impurities during the synthesis of 2-Bromo-N,N-dimethylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound and their associated impurities?
A1: The two primary synthetic routes are:
-
Nucleophilic Substitution: The reaction of 2-bromobenzyl bromide with dimethylamine.
-
Eschweiler-Clarke Reaction: The reductive amination of 2-bromobenzylamine with formaldehyde and formic acid.[3]
-
Potential Impurities:
-
Unreacted 2-bromobenzylamine.
-
Mono-methylated intermediate (2-bromo-N-methylbenzylamine).
-
Formic acid and formaldehyde residues.
-
This method has the advantage of not producing quaternary ammonium salts.[3]
-
-
Q2: I have a persistent impurity in my final product. How can I identify it?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile impurities in your sample.[4] By analyzing the mass spectrum of each impurity peak, you can determine its molecular weight and fragmentation pattern, which aids in structure elucidation. Other useful analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[5][6]
Q3: My crude product is a dark oil. What is the likely cause and how can I decolorize it?
A3: Dark coloration often indicates the presence of oxidized byproducts or polymeric impurities. During purification, you can use activated charcoal. After dissolving the crude product in a suitable solvent for recrystallization, add a small amount of activated charcoal and heat the solution. The colored impurities will adsorb onto the charcoal and can be removed by hot filtration.[7]
Q4: I am struggling with low yield after purification. What are the common causes?
A4: Low recovery can result from several factors:
-
Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Product loss during workup: Be careful during aqueous washes and extractions to prevent loss of product in the aqueous layer, especially if emulsions form. Breaking emulsions can be aided by the addition of brine.[8]
-
Suboptimal recrystallization conditions: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Cooling the solution too quickly can lead to the formation of fine, impure crystals.[7][9]
-
Improper column chromatography technique: Choosing an inappropriate solvent system or overloading the column can lead to poor separation and loss of product.[7]
Troubleshooting Guides
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product. The product is precipitating from a supersaturated solution too quickly. | Use a lower boiling point solvent. Use a larger volume of solvent. Ensure slow cooling. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). The solution is supersaturated. | Gently evaporate some of the solvent and allow it to cool again.[9] Scratch the inner surface of the flask with a glass rod.[9] Add a seed crystal of the pure product.[9] |
| Low recovery of the product. | Too much solvent was used. The solution was not cooled sufficiently. | Use the minimum amount of hot solvent required to dissolve the product.[7] Cool the solution in an ice bath after it has reached room temperature.[9] |
| Crystals are colored. | Colored impurities are co-precipitating with the product. | Add activated charcoal to the hot solution before filtration.[7] |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of product and impurities. | The eluent system is not optimal. | Optimize the solvent system using TLC. A common eluent for this compound is a mixture of hexane and ethyl acetate.[7] Try a gradient elution, starting with a less polar mixture and gradually increasing the polarity.[7] |
| Streaking or tailing of the product band. | The column is overloaded. The compound is interacting too strongly with the silica gel. | Use a larger column or load less crude material. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to suppress interaction with the acidic silica gel. |
| Cracks or channels in the stationary phase. | The column was not packed properly. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Data Presentation
Table 1: Representative Purity of this compound After Various Purification Steps
| Purification Step | Purity of this compound (%) | Key Impurities Removed |
| Crude Product | 85 | Unreacted 2-bromobenzyl bromide, excess dimethylamine |
| After Acid-Base Wash | 92 | Excess dimethylamine, other basic/acidic impurities |
| After Recrystallization | 98 | Unreacted 2-bromobenzyl bromide, minor byproducts |
| After Column Chromatography | >99 | Closely related structural isomers and byproducts |
Note: The purity values presented are representative and can vary depending on the initial reaction conditions and the execution of the purification protocols.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis via nucleophilic substitution.
Materials:
-
2-bromobenzyl bromide
-
Dimethylamine (33% solution in ethanol)
-
Dichloromethane (DCM)
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-bromobenzyl bromide (1.0 mmol) in dichloromethane (25 mL).
-
Add the dimethylamine solution (1.5 mmol) dropwise to the stirred solution of 2-bromobenzyl bromide.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Neutralize the mixture with 10% NaHCO₃ solution.[5]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to obtain the crude product.[5]
General Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification.
Protocol 1: Purification by Acid-Base Extraction
This method is effective for removing unreacted dimethylamine and other basic or acidic impurities.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1M HCl) to remove basic impurities like dimethylamine.
-
Separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is suitable if the crude product is a solid and relatively pure.
-
Select a suitable solvent or solvent pair (e.g., ethanol/water or hexanes/ethyl acetate).[7]
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.[7]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Protocol 3: Purification by Column Chromatography
This method is ideal for removing impurities with similar polarity to the product or when the crude product is an oil.
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane) and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).[7]
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent by rotary evaporation.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. docsdrive.com [docsdrive.com]
- 5. 2-bromo-N,N-dimethylbenzamide | C9H10BrNO | CID 3264342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Monitoring the Suzuki-Miyaura Coupling of 2-Bromo-N,N-dimethylbenzylamine by TLC and LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Bromo-N,N-dimethylbenzylamine with phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the Suzuki-Miyaura reaction between this compound and phenylboronic acid?
The expected product is 2-(N,N-dimethylaminomethyl)biphenyl. The reaction involves the formation of a new carbon-carbon bond between the aromatic ring of the benzylamine and the phenyl group from the boronic acid.
Q2: How can I effectively monitor the progress of this reaction using Thin-Layer Chromatography (TLC)?
TLC is a rapid and effective method for qualitatively monitoring the consumption of the starting material and the formation of the product. A common mobile phase for this analysis is a mixture of hexane and ethyl acetate. The starting material, this compound, is more polar than the product, 2-(N,N-dimethylaminomethyl)biphenyl. Therefore, the starting material will have a lower Rf value (travel a shorter distance up the plate) than the product.
Q3: What are the expected mass-to-charge ratios (m/z) for the starting material and product in LC-MS analysis?
When using electrospray ionization in positive mode (ESI+), you can expect to see the protonated molecules.
-
This compound: The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity. You will observe [M+H]⁺ at m/z 214.02 and [M+2+H]⁺ at m/z 216.02.
-
2-(N,N-dimethylaminomethyl)biphenyl: The expected [M+H]⁺ ion will be at m/z 212.14.
Q4: My TLC plate shows streaking for the spots corresponding to the reaction mixture. What could be the cause?
Streaking of amine-containing compounds like this compound on a standard silica TLC plate is a common issue.[1] This is often due to the basic nature of the amine interacting strongly with the acidic silica gel. To resolve this, you can add a small amount of a base, such as triethylamine or ammonia, to your TLC mobile phase (e.g., 0.5-1%).[1]
Q5: In my LC-MS analysis, I am not seeing a good signal for my compounds. What are some potential reasons?
Low signal intensity in LC-MS can be due to several factors.[2] Ensure your sample is not too dilute and that it is fully dissolved in the mobile phase. Contaminants in the sample or from the reaction mixture can cause ion suppression. It is also important to use a volatile mobile phase, such as one containing formic acid, to ensure efficient ionization.[3]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking | The compound is a basic amine interacting with the acidic silica gel.[1] The sample is too concentrated.[4] | Add 0.5-1% triethylamine or a few drops of ammonia to the eluting solvent.[1] Dilute the sample before spotting it on the TLC plate.[4] |
| Starting material and product spots are not well-separated (Rf values are too close) | The polarity of the mobile phase is not optimal. | Adjust the solvent system. To increase separation, try a less polar solvent system (e.g., increase the proportion of hexane to ethyl acetate). |
| No spots are visible under UV light | The compounds are not UV-active, or the concentration is too low. | While both the starting material and product are expected to be UV-active, if no spots are seen, try a more concentrated sample. Use a staining solution (e.g., potassium permanganate or p-anisaldehyde) for visualization.[5] |
| Spots appear as crescents or strange shapes | The TLC plate may have been scored during spotting.[1] The sample was applied in a highly polar solvent.[1] | Be gentle when spotting the sample. Ensure the sample is dissolved in a solvent of similar or lower polarity than the mobile phase if possible. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | The column may be overloaded.[6] Incompatible solvent between the sample and mobile phase. Interactions between the analyte and the stationary phase. | Dilute the sample. Ensure the sample is dissolved in the mobile phase or a weaker solvent. Add a small amount of an acid modifier like formic acid to the mobile phase to improve the peak shape of basic compounds. |
| No or low signal intensity | Ion suppression from matrix components or non-volatile salts.[2][3] Incorrect ionization mode or parameters. The concentration of the analyte is too low. | Ensure proper sample cleanup to remove non-volatile salts from the reaction mixture. Optimize ion source parameters (e.g., spray voltage, gas flow, temperature).[3] Concentrate the sample or inject a larger volume. |
| Retention time shifts | Changes in mobile phase composition or pH.[6] Column degradation or contamination. Fluctuations in column temperature. | Prepare fresh mobile phase. Flush the column or replace it if necessary. Ensure the column oven is maintaining a stable temperature.[6] |
| Isotopic pattern for the starting material is not observed | Low resolution of the mass spectrometer. The signal-to-noise ratio is too low to distinguish the M+2 peak. | Use a higher resolution mass spectrometer if available. Improve the signal intensity by optimizing the LC method and MS parameters. |
Experimental Protocols
Protocol 1: Monitoring the Suzuki-Miyaura Reaction by TLC
-
Prepare the TLC Chamber: Add a hexane/ethyl acetate mixture (e.g., 4:1 v/v) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with the solvent vapor. Cover the chamber and allow it to equilibrate.
-
Spot the TLC Plate: On a silica gel TLC plate, draw a faint baseline with a pencil about 1 cm from the bottom. Using separate capillary tubes, spot the this compound starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline.
-
Develop the Plate: Place the spotted TLC plate in the equilibrated chamber and replace the lid. Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). The product, being less polar, should have a higher Rf value than the starting material.
Protocol 2: Monitoring the Suzuki-Miyaura Reaction by LC-MS
-
Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Dilute it with a suitable solvent, such as methanol or acetonitrile (e.g., in 1 mL of solvent). The sample may need to be filtered through a syringe filter (0.22 or 0.45 µm) to remove particulate matter before injection.
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold for a short period, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-500.
-
Data Analysis: Monitor the extracted ion chromatograms for the expected m/z values of the starting material (214.02 and 216.02) and the product (212.14). The disappearance of the starting material peaks and the appearance of the product peak indicate the progression of the reaction.
-
Data Presentation
Table 1: TLC Mobility Data (Illustrative)
| Compound | Structure | Polarity | Expected Rf (4:1 Hexane:Ethyl Acetate) |
| This compound | Br-C₆H₄-CH₂-N(CH₃)₂ | More Polar | ~0.3 |
| 2-(N,N-dimethylaminomethyl)biphenyl | C₆H₅-C₆H₄-CH₂-N(CH₃)₂ | Less Polar | ~0.5 |
Note: Rf values are approximate and can vary based on specific experimental conditions.
Table 2: LC-MS Data
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) (Predicted) |
| This compound | C₉H₁₂BrN | 213.01 | 214.02, 216.02 | 134.04 ([M-Br]⁺), 58.07 ([CH₂N(CH₃)₂]⁺) |
| 2-(N,N-dimethylaminomethyl)biphenyl | C₁₅H₁₇N | 211.14 | 212.14 | 167.09 ([M-N(CH₃)₂]⁺), 58.07 ([CH₂N(CH₃)₂]⁺) |
Visualizations
Caption: Workflow for monitoring the Suzuki-Miyaura reaction.
Caption: Troubleshooting guide for streaking on TLC plates.
References
- 1. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 2. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding unwanted demethylation side reactions in related compounds.
Frequently Asked Questions (FAQs)
Q1: What are demethylation side reactions?
A1: Demethylation is a chemical process that removes a methyl group (–CH₃) from a molecule.[1] While sometimes the desired transformation, it often occurs as an unwanted side reaction during syntheses targeting other functional groups. This is particularly common when molecules contain sensitive methyl ethers (e.g., aryl methyl ethers) or N-methyl groups, leading to the formation of hydroxyl (–OH) or secondary amine (–NH) byproducts, respectively. These side reactions can lower the yield of the desired product and complicate purification processes.
Q2: What are the most common reagents and conditions that cause unwanted demethylation?
A2: Unwanted demethylation is frequently caused by strong Lewis acids or Brønsted acids, often at elevated temperatures. Reagents notorious for causing this side reaction include:
-
Boron Tribromide (BBr₃): A powerful Lewis acid widely used for intentionally cleaving methyl ethers.[2][3][4] Even at low temperatures, it can cause undesired demethylation if other sensitive methoxy groups are present.[5]
-
Aluminum Chloride (AlCl₃): Another strong Lewis acid that can induce O-demethylation, often requiring heating.[5]
-
Hydrobromic Acid (HBr): A strong Brønsted acid that typically requires high temperatures (e.g., ~130°C) to cleave stable aryl methyl ethers.[4][5]
-
Strong Nucleophiles: Reagents like thiolates (e.g., sodium ethanethiolate, EtSNa) can also cause demethylation via an Sₙ2 mechanism, usually in a polar aprotic solvent at high temperatures.[1][4]
Q3: Which functional groups are most susceptible to demethylation?
A3: The most susceptible functional groups are aryl methyl ethers (Ar-OCH₃), especially those on electron-rich aromatic rings or adjacent to carbonyl groups.[1] Methyl esters and certain N-methyl compounds can also be demethylated under specific conditions. Alkyl methyl ethers are generally more resilient to cleavage than aryl methyl ethers.[6]
Q4: How can I detect and quantify demethylation side products?
A4: The presence of demethylation byproducts can be monitored and quantified using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the formation of more polar byproducts (phenols are more polar than their corresponding methyl ethers).
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is an excellent method for separating and quantifying the desired product and its demethylated impurity.[7][8][9] A calibration curve with a known standard of the byproduct can provide precise quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of the characteristic methoxy singlet (typically ~3.8 ppm) and the appearance of a broad phenolic –OH proton.
-
Mass Spectrometry (MS): The mass spectrum will show a peak corresponding to the molecular weight of the demethylated product (a difference of 14 Da, representing CH₂). Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for identifying and roughly quantifying byproducts in a complex mixture.
Q5: What general strategies can I employ to prevent these side reactions?
A5: Preventing unwanted demethylation typically involves one of three strategies:
-
Milder Reaction Conditions: Lowering the reaction temperature, reducing the reaction time, or using a stoichiometric amount of the reagent instead of a large excess can often minimize side reactions.
-
Alternative Reagents: If a specific reagent is known to cause demethylation, switching to a milder or more selective alternative may solve the problem.
-
Protecting Groups: If a sensitive functional group is not involved in the desired transformation, it can be temporarily masked with a protecting group that is stable to the reaction conditions and can be removed later.[10][11][12]
Troubleshooting Guide for Specific Issues
Here we address specific experimental problems related to demethylation side reactions.
Q: My reaction using a Lewis acid (like BBr₃ or AlCl₃) shows significant demethylation of an aryl ether. What should be my first troubleshooting step?
A: The first and most critical parameter to adjust is the temperature . Many demethylation reactions with strong Lewis acids like BBr₃ are highly temperature-dependent.
-
Potential Cause: The reaction temperature is too high, providing enough activation energy to cleave the stable aryl methyl ether bond. BBr₃ is highly reactive and often requires low-temperature conditions to improve selectivity.[5]
-
Suggested Solution:
-
Perform the reaction at a much lower temperature. Start the addition of the Lewis acid at -78°C.[5]
-
After the addition, let the reaction stir at -78°C for a period (e.g., 1 hour) and check for product formation by TLC or LC-MS.
-
If no reaction occurs, allow the temperature to rise slowly (e.g., to -40°C, then 0°C, then room temperature) while carefully monitoring the reaction progress to find the optimal temperature where the desired reaction proceeds without significant demethylation.[13]
-
Q: I need to cleave one methyl ether in the presence of others. How can I achieve regioselectivity?
A: Achieving regioselectivity depends on the electronic and steric environment of the different methoxy groups.
-
Potential Cause: The reagent being used is too harsh and non-selective. For example, heating with HBr will likely cleave all accessible methyl ethers.
-
Suggested Solutions:
-
Steric Hindrance: Methoxy groups that are sterically hindered may react slower. This can sometimes be exploited by using a bulky Lewis acid or by carefully controlling reaction time and temperature.
-
Electronic Effects: Methoxy groups adjacent to a carbonyl group are often more readily cleaved.[1] Reagents like magnesium iodide etherate can show selectivity for such positions.[1]
-
Orthogonal Protecting Groups: If possible, synthesize the molecule with different protecting groups on the hydroxyls from the start. Orthogonal protecting groups can be removed selectively under different conditions (e.g., a TBS ether is removed with fluoride, while a benzyl ether is removed by hydrogenolysis).[11]
-
Q: My desired transformation requires harsh nucleophilic or basic conditions, which is causing an unintended Sₙ2 demethylation of a methyl ester or ether. What can I do?
A: This is a common issue when using strong nucleophiles like thiolates or when running reactions at high temperatures in solvents like DMF.
-
Potential Cause: The methyl group of the ether or ester is susceptible to nucleophilic attack under the reaction conditions.
-
Suggested Solutions:
-
Use a Different Protecting Group: Replace the methyl ether with a group more stable to nucleophiles, such as a benzyl (Bn) or tert-butyl group.
-
Change the Nucleophile/Base: Investigate if a bulkier or less nucleophilic base could accomplish the desired transformation without attacking the methyl group. For example, using potassium tert-butoxide instead of sodium hydride might favor deprotonation over nucleophilic attack in some cases.
-
Lower the Temperature: As with acid-catalyzed demethylation, lowering the reaction temperature can often reduce the rate of the undesired Sₙ2 side reaction more than the desired transformation.
-
Data Summary
The following tables provide a quick reference for common demethylating agents and a summary of troubleshooting strategies.
Table 1: Common Reagents Associated with Demethylation Side Reactions
| Reagent | Reagent Type | Typical Conditions | Selectivity & Notes |
| Boron Tribromide (BBr₃) | Strong Lewis Acid | DCM, -78°C to RT | Highly effective for aryl methyl ethers.[2][5] Can be selective at low temperatures. Reacts violently with water.[3] |
| Aluminum Chloride (AlCl₃) | Strong Lewis Acid | DCM or MeCN, often heated | Less reactive than BBr₃.[5] Often used in Friedel-Crafts reactions where it can cause side demethylation. |
| Hydrobromic Acid (HBr) | Strong Brønsted Acid | 47% aqueous solution, ~130°C | Harsh conditions, low functional group tolerance.[4][5] Not selective for multiple methoxy groups. |
| Thiolates (e.g., EtSNa) | Strong Nucleophile | Polar aprotic solvent (e.g., DMF), elevated temp. | Cleaves aryl ethers via Sₙ2 attack on the methyl group.[4] Useful when acid-labile groups are present. |
| Pyridinium Chloride | Mild Brønsted Acid | Melted salt, high temp. (>160°C) | Harsh, but can be effective when other methods fail. Generally not selective.[14] |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Suggested Solution |
| Unwanted demethylation with Lewis acids (BBr₃, AlCl₃) | Reaction temperature too high. | Run the reaction at a lower temperature (start at -78°C) and slowly warm while monitoring. |
| Lack of selectivity with multiple methoxy groups | Reagent is too reactive or non-selective. | Exploit electronic/steric differences; use milder, more selective reagents (e.g., MgI₂ for ortho-carbonyl ethers); use orthogonal protecting groups. |
| Demethylation under nucleophilic/basic conditions | Sₙ2 attack on the methyl group. | Replace methyl with a more robust protecting group (e.g., Benzyl); use a bulkier, less nucleophilic base; lower the reaction temperature. |
| Product is a phenol and difficult to extract from aqueous basic wash | Phenol is deprotonated to the phenoxide salt. | Acidify the aqueous layer to pH ~2-3 with dilute HCl before extraction to protonate the phenol, making it soluble in organic solvents. |
Key Experimental Protocols
Protocol 1: Minimizing Demethylation with BBr₃ by Temperature Control
This protocol describes a general method for performing a reaction on a molecule containing a sensitive aryl methyl ether, where demethylation is a known side reaction.
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the starting material (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Add a 1.0 M solution of BBr₃ in DCM (1.1-1.5 equiv) dropwise to the cooled solution over 15-20 minutes.
-
Initial Stirring: Stir the reaction mixture at -78°C for 1 hour.
-
Monitoring: Withdraw a small aliquot, quench it carefully with methanol, and analyze by TLC or LC-MS to check for the consumption of starting material and the formation of both the desired product and the demethylated byproduct.
-
Warming: If the reaction has not proceeded, remove the cooling bath and allow the mixture to warm slowly to 0°C. Stir for another 1-2 hours, monitoring at regular intervals.
-
Quenching: Once the reaction has reached the desired conversion with minimal side product formation, cool it back to 0°C and quench by slowly adding methanol, followed by water.
-
Workup: Proceed with a standard aqueous workup. Extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: HPLC Method for Quantification of Demethylation Byproduct
This protocol provides a general framework for quantifying a phenolic byproduct from a reaction mixture containing the parent methyl ether.
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). Prepare standard solutions of the purified starting material and the isolated demethylated byproduct at known concentrations.
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: Start with a gradient appropriate for the compounds' polarity (e.g., 5% to 95% B over 20 minutes). The phenolic byproduct will typically have a shorter retention time than the corresponding methyl ether.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where both compounds have good absorbance (e.g., 254 nm).
-
-
Quantification:
-
Inject the standard solutions to determine their retention times and generate a calibration curve (peak area vs. concentration).
-
Inject the crude reaction sample.
-
Calculate the concentration of the byproduct in the crude mixture by comparing its peak area to the calibration curve.[7] This allows for the determination of the percentage of demethylation.
-
Visualizations
The following diagrams illustrate key concepts in troubleshooting demethylation side reactions.
Caption: Reaction mechanism for BBr₃-mediated demethylation of an aryl methyl ether.
Caption: Troubleshooting workflow for addressing unwanted demethylation.
Caption: Factors influencing the selection of a demethylation mitigation strategy.
References
- 1. Demethylation - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Boron Tribromide [commonorganicchemistry.com]
- 4. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 5. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. reddit.com [reddit.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel method for DNA methylation analysis using high‐performance liquid chromatography and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Protective Groups [organic-chemistry.org]
- 13. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 14. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Reactivity: 2-Bromo-N,N-dimethylbenzylamine vs. 2-Chloro-N,N-dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the selection of starting materials is a critical determinant of reaction efficiency, yield, and overall success of a synthetic route. For drug development and materials science, 2-substituted N,N-dimethylbenzylamines are valuable intermediates. This guide provides an objective comparison of the reactivity of two key analogues: 2-Bromo-N,N-dimethylbenzylamine and 2-Chloro-N,N-dimethylbenzylamine. The comparison focuses on two pivotal reaction classes: Directed ortho-Metalation (DoM) and Palladium-Catalyzed Cross-Coupling reactions, supported by established chemical principles and representative experimental protocols.
Executive Summary
The primary difference in reactivity between this compound and 2-Chloro-N,N-dimethylbenzylamine stems from the inherent properties of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This fundamental difference dictates that This compound is generally the more reactive substrate, particularly in cross-coupling reactions .
While both compounds are amenable to Directed ortho-Metalation due to the powerful directing effect of the N,N-dimethylaminomethyl group, subtle differences in their electronic nature may influence lithiation kinetics. In cross-coupling reactions, the bromo- aalogue's higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, the chloro-analogue may offer advantages in terms of cost and, in some specific cases, selectivity.
Directed ortho-Metalation (DoM)
Directed ortho-Metalation is a powerful technique for the regioselective functionalization of aromatic rings.[1][2] The N,N-dimethylaminomethyl group is a potent Directed Metalation Group (DMG) that complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position on the aromatic ring.[1][3]
While direct comparative kinetic data for the lithiation of 2-bromo- and 2-chloro-N,N-dimethylbenzylamine is not extensively documented, the primary driver for this reaction is the coordinating ability of the DMG. Both substrates are expected to undergo efficient ortho-lithiation. The inductive electron-withdrawing effect of the halogen atom can influence the acidity of the ortho-protons, potentially affecting the rate of lithiation.
Logical Workflow for Directed ortho-Metalation
Caption: General workflow for Directed ortho-Metalation.
Experimental Protocol: Directed ortho-Metalation
This generalized protocol can be adapted for both 2-bromo- and 2-chloro-N,N-dimethylbenzylamine.
Materials:
-
2-Halo-N,N-dimethylbenzylamine (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
n-Butyllithium (1.1 mmol, 1.1 equiv) in hexanes
-
Electrophile (1.2 mmol, 1.2 equiv)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the 2-halo-N,N-dimethylbenzylamine in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the desired electrophile dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a paramount consideration. The generally accepted order of reactivity is Aryl-I > Aryl-Br > Aryl-Cl.[4] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, which influences the rate-determining oxidative addition step in the catalytic cycle.
Reactivity Comparison in Cross-Coupling
| Feature | This compound | 2-Chloro-N,N-dimethylbenzylamine | Rationale |
| Reactivity | Higher | Lower | The C-Br bond is weaker than the C-Cl bond, facilitating faster oxidative addition to the Pd(0) catalyst.[4] |
| Reaction Conditions | Milder (lower temperatures, shorter times) | More forcing (higher temperatures, longer times) | Due to the higher reactivity of the C-Br bond. |
| Catalyst Loading | Typically lower | Often higher | A more reactive substrate generally requires less catalyst to achieve a comparable reaction rate. |
| Ligand Choice | Standard phosphine ligands often suffice | May require more electron-rich, bulky phosphine ligands (e.g., biaryl phosphines) to promote oxidative addition.[5] | |
| Cost & Availability | Generally more expensive | Typically less expensive | Brominated starting materials are often higher in cost than their chlorinated counterparts. |
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol that can be adapted for both substrates, with the expectation that the chloro-analogue may require more forcing conditions.
Materials:
-
2-Halo-N,N-dimethylbenzylamine (1.0 mmol)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
To a reaction vessel, add the 2-halo-N,N-dimethylbenzylamine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with stirring. For the bromo-derivative, 80-90 °C may be sufficient. For the chloro-derivative, temperatures of 100-120 °C may be necessary.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The choice between this compound and 2-Chloro-N,N-dimethylbenzylamine will depend on the specific synthetic context. For reactions where high reactivity is paramount, such as in many cross-coupling applications, the bromo-derivative is the superior choice, often leading to higher yields under milder conditions. However, for initial route scouting or when cost is a significant driver, the chloro-analogue presents a viable alternative, provided that the potentially more demanding reaction conditions are acceptable. In Directed ortho-Metalation, both substrates are expected to perform well due to the potent directing group, with any differences in reactivity likely to be less pronounced than in cross-coupling reactions. Researchers should consider these factors carefully to optimize their synthetic strategies.
References
Ortho vs. Meta Directing Effects in Reactions of 2-Bromo-N,N-dimethylbenzylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of reactions involving substituted aromatic compounds is a cornerstone of synthetic chemistry, particularly in the development of pharmaceutical agents. This guide provides a detailed comparison of the competing reaction pathways—Directed ortho-Metalation (DoM) versus lithium-halogen exchange—when 2-bromo-N,N-dimethylbenzylamine is treated with strong organolithium bases. Understanding the factors that govern these pathways is critical for predicting and controlling the formation of desired isomers.
Executive Summary
In the reaction of this compound with organolithium reagents such as n-butyllithium (n-BuLi), a significant directing effect is observed. However, this is not a classical electrophilic aromatic substitution scenario. Instead, a competition arises between two powerful mechanisms:
-
Directed ortho-Metalation (DoM): The N,N-dimethylaminomethyl group [-CH₂N(CH₃)₂] is a potent directing metalation group (DMG). It can direct the deprotonation of the aromatic ring at the adjacent ortho position (C6) by coordinating with the lithium atom of the organolithium reagent. This pathway leads to the formation of an ortho-substituted product.
-
Lithium-Halogen Exchange: The carbon-bromine bond at the C2 position is susceptible to exchange with the lithium atom of the organolithium reagent. This reaction is typically very fast for aryl bromides and results in the formation of an aryllithium species where the bromine has been replaced. Subsequent reaction with an electrophile leads to a product substituted at the original position of the bromine atom (C2), which can be considered a "meta" outcome relative to the alternative ortho (C6) position.
Experimental evidence and established principles of organolithium chemistry indicate that lithium-halogen exchange is the overwhelmingly favored pathway for this compound when treated with common alkyllithium reagents like n-BuLi. The rate of lithium-bromine exchange is generally much faster than the rate of deprotonation in DoM for bromo-substituted arenes.[1]
Data Presentation: Product Distribution
While specific quantitative data for the reaction of this compound is not extensively reported, the general principles of competitive lithiation and halogen exchange allow for a confident prediction of the major product. The following table summarizes the expected product distribution based on the known kinetics of these reactions.
| Reaction Pathway | Position of Substitution | Product Type | Expected Yield |
| Lithium-Halogen Exchange | C2 | "Meta"-directed | Major |
| Directed ortho-Metalation (DoM) | C6 | Ortho-directed | Minor/Trace |
| Benzylic Metalation | Benzylic Carbon | Side-product | Minor/Trace |
It is important to note that reaction conditions, such as the choice of organolithium reagent (e.g., n-BuLi vs. s-BuLi or t-BuLi), solvent, temperature, and the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), can influence the selectivity of lithiation reactions. However, for aryl bromides, the propensity for halogen exchange remains the dominant factor.
Experimental Protocols
The following are representative experimental protocols for the synthesis of the starting material and for a typical reaction with an organolithium reagent, which predominantly leads to the lithium-halogen exchange product.
Synthesis of this compound
This procedure is adapted from the work of Mahmud et al. (2007).[2]
Materials:
-
2-Bromobenzyl bromide
-
33% Dimethylamine solution in Ethanol
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 2-bromobenzyl bromide (1.0 mmol) in dichloromethane (25 cm³).
-
Add the 33% dimethylamine solution in ethanol (1.5 mmol) dropwise to the stirred solution of 2-bromobenzyl bromide.
-
Stir the reaction mixture for approximately 6 hours in a sealed flask.
-
Neutralize the mixture with a 10% NaHCO₃ solution.
-
Separate the organic layer from the aqueous layer.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the pure product.
Reaction of this compound with n-Butyllithium (Illustrative)
This generalized protocol illustrates the lithium-halogen exchange reaction.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous diethyl ether (20 mL) under an inert atmosphere (argon or nitrogen) in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol) dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes. The formation of the aryllithium species via lithium-halogen exchange is rapid at this temperature.
-
Add the chosen electrophile (e.g., benzaldehyde, 1.2 mmol) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 2-substituted-N,N-dimethylbenzylamine.
Visualization of Reaction Pathways
The following diagrams illustrate the key mechanistic pathways and the experimental workflow.
References
Comparative Efficacy of Palladium Catalysts in Cross-Coupling Reactions with 2-Bromo-N,N-dimethylbenzylamine: A Review of Available Data
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical step in the synthesis of complex molecules. This guide aims to provide a comparative analysis of different palladium catalysts for cross-coupling reactions involving the substrate 2-Bromo-N,N-dimethylbenzylamine. However, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific comparative studies detailing the efficacy of various palladium catalysts for this particular substrate.
This guide, therefore, provides a foundational overview of the expected catalytic cycles and a general experimental workflow applicable to screening palladium catalysts for this substrate, based on established knowledge of similar transformations.
General Experimental Workflow for Catalyst Screening
The following workflow outlines a systematic approach to comparing the efficacy of different palladium catalysts for the cross-coupling of this compound with a generic coupling partner.
Caption: A generalized workflow for the comparative screening of palladium catalysts.
Theoretical Catalytic Cycle: Palladium-Catalyzed C-C Bond Formation
The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, which is a common transformation for aryl bromides. The specific intermediates and kinetics will vary depending on the chosen catalyst, ligand, and coupling partner.
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.
Experimental Protocols
Without specific literature examples, the following are generalized, representative protocols that would serve as a starting point for a screening study. It is crucial to note that these are templates and would require optimization for the specific coupling partners and catalysts being investigated.
General Procedure for a Suzuki-Miyaura Coupling Screen
-
Reaction Setup: In an inert atmosphere glovebox, add the arylboronic acid (1.2-1.5 equivalents), the selected palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), and the chosen ligand (e.g., a phosphine or N-heterocyclic carbene ligand; 1-2 molar equivalents relative to palladium) to an oven-dried reaction vial equipped with a stir bar.
-
Addition of Reactants: To this vial, add this compound (1.0 equivalent) and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 equivalents).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, DMF; to achieve a concentration of 0.1-0.5 M).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring for a predetermined time (e.g., 4-24 hours).
-
Monitoring and Work-up: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS). Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product to determine the yield. Further purification by column chromatography may be necessary.
General Procedure for a Buchwald-Hartwig Amination Screen
-
Reaction Setup: In an inert atmosphere, charge a reaction tube with the palladium precatalyst (1-5 mol%), the ligand (1-2 equivalents relative to palladium), and the base (e.g., NaOt-Bu, K₃PO₄; 1.2-2.0 equivalents).
-
Addition of Reactants: Add this compound (1.0 equivalent) and the amine coupling partner (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring and Work-up: Follow the reaction progress by TLC or LC-MS. After consumption of the starting material, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Analysis: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Determine the yield from the crude product mixture.
Conclusion and Future Outlook
While a direct comparison of palladium catalysts for reactions involving this compound is not currently available in the surveyed literature, the provided general protocols and workflows offer a robust framework for researchers to conduct such a comparative study. The efficacy of a particular catalyst system will be highly dependent on the specific cross-coupling reaction being performed. It is recommended that a screening approach, utilizing parallel synthesis techniques, be employed to efficiently identify the optimal catalyst, ligand, base, and solvent combination for the desired transformation. Future research in this area would be of significant value to the scientific community, particularly for those engaged in the synthesis of novel pharmaceuticals and functional materials.
"2-Bromo-N,N-dimethylbenzylamine" as an alternative to other brominated benzylamines
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of novel compounds is a critical decision that can significantly impact the properties and performance of the final molecule. Brominated benzylamines are a versatile class of intermediates used in the synthesis of a wide range of biologically active compounds and functional materials. Among these, 2-Bromo-N,N-dimethylbenzylamine offers a unique substitution pattern that can influence its reactivity and the biological activity of its derivatives compared to its meta (3-bromo) and para (4-bromo) isomers. This guide provides a comparative overview of this compound and its alternatives, supported by available data and established chemical principles.
Physicochemical Properties
| Property | This compound | 3-Bromo-N,N-dimethylbenzylamine | 4-Bromo-N,N-dimethylbenzylamine |
| CAS Number | 1976-04-1 | 39769-61-8 | 3034-43-9 |
| Molecular Formula | C₉H₁₂BrN | C₉H₁₂BrN | C₉H₁₂BrN |
| Molecular Weight | 214.10 g/mol | 214.10 g/mol | 214.10 g/mol |
| Boiling Point | 108-112 °C at 2.67 kPa | ~118 °C at 20 mmHg | ~234-236 °C (lit.) |
| Density | 1.302 g/cm³ | No data available | 1.332 g/cm³ (lit.) |
| Refractive Index | 1.5460 | No data available | 1.564 (lit.) |
| Appearance | Colorless to pale yellow liquid | No data available | No data available |
Table 1: Physicochemical Properties of Bromo-N,N-dimethylbenzylamine Isomers.
Synthesis and Reactivity
The synthesis of bromo-N,N-dimethylbenzylamines is typically achieved through the reaction of the corresponding bromobenzyl bromide with dimethylamine. The choice of starting material dictates the final position of the bromine atom.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the literature and describes a common method for the synthesis of this compound.
Materials:
-
2-Bromobenzyl bromide
-
Dimethylamine (33% solution in ethanol)
-
Dichloromethane
-
10% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-bromobenzyl bromide (1.0 mmol) in dichloromethane (25 cm³).
-
Add the solution dropwise to a stirred solution of 33% dimethylamine in ethanol (1.5 mmol).
-
Stir the reaction mixture for approximately 6 hours in a sealed flask.
-
Neutralize the mixture with a 10% sodium bicarbonate solution.
-
Separate the organic layer from the aqueous layer.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the pure product.
A similar procedure can be followed for the synthesis of the 3-bromo and 4-bromo isomers, starting from 3-bromobenzyl bromide and 4-bromobenzyl bromide, respectively.
Comparative Reactivity
The position of the bromine atom is expected to influence the reactivity of the benzylamine isomers in various chemical transformations, particularly in metal-catalyzed cross-coupling reactions. While direct comparative studies for these specific isomers are limited, general principles of aryl halide reactivity can be applied.
In palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, the oxidative addition of the aryl bromide to the palladium center is often the rate-determining step. The electronic and steric environment of the C-Br bond affects the ease of this step.
-
This compound: The ortho-position of the bromine atom introduces steric hindrance, which could potentially slow down the rate of oxidative addition compared to the meta and para isomers. However, the adjacent dimethylaminomethyl group can act as a directing group through chelation with the metal catalyst, potentially facilitating the reaction.
-
3-Bromo-N,N-dimethylbenzylamine: The meta-position is less sterically hindered than the ortho-position, and the electronic effect of the dimethylaminomethyl group is primarily inductive.
-
4-Bromo-N,N-dimethylbenzylamine: The para-position offers the least steric hindrance, which may lead to faster reaction rates in some cross-coupling reactions.
The following table provides a qualitative comparison of the expected reactivity based on these principles.
| Reaction Type | 2-Bromo Isomer | 3-Bromo Isomer | 4-Bromo Isomer |
| Suzuki Coupling | Good | Good | Excellent |
| Heck Coupling | Good | Good | Excellent |
| Buchwald-Hartwig Amination | Good | Good | Excellent |
| Directed ortho-Metalation | Excellent | Poor | Poor |
Table 2: Predicted Relative Reactivity of Bromo-N,N-dimethylbenzylamine Isomers in Common Reactions. "Excellent" denotes potentially higher yields and/or faster reaction rates due to lower steric hindrance or directing group effects.
Structure-Activity Relationship (SAR) in Drug Discovery
The position of a substituent on an aromatic ring can have a profound impact on the biological activity of a molecule. This is a fundamental concept in structure-activity relationship (SAR) studies in drug discovery. The introduction of a bromine atom can enhance binding affinity, modulate metabolic stability, and improve the pharmacokinetic profile of a drug candidate.
While specific comparative biological data for the three isomers of bromo-N,N-dimethylbenzylamine is not widely published, studies on related brominated compounds provide valuable insights. For instance, in the development of inhibitors for the bromodomain and extra-terminal domain (BET) family of proteins, the position of a bromobenzyl group was found to be critical for potency. A meta-bromobenzyl group led to a significant increase in inhibitory activity compared to other substitutions. This highlights that the spatial arrangement of the bromine atom is crucial for optimal interaction with the target protein's binding pocket.
For this compound, the ortho-substitution pattern can enforce a specific conformation of the molecule, which may be beneficial or detrimental to its binding to a biological target compared to the more flexible 3-bromo and 4-bromo isomers. The proximity of the bromine and the dimethylaminomethyl group in the 2-bromo isomer could also lead to unique intramolecular interactions or specific binding modes that are not possible with the other isomers.
Conclusion
This compound is a valuable building block for chemical synthesis and drug discovery. Its unique ortho-substitution pattern distinguishes it from its 3-bromo and 4-bromo isomers, leading to differences in reactivity and potentially in the biological activity of its derivatives. While direct quantitative comparisons are limited in the current literature, an understanding of fundamental chemical principles and SAR trends can guide researchers in selecting the most appropriate isomer for their specific application. The choice between the 2-bromo, 3-bromo, and 4-bromo isomers will depend on the desired balance of reactivity, steric influence, and potential for specific interactions in the target application. Further comparative studies are warranted to fully elucidate the performance differences between these versatile chemical intermediates.
A Comparative Guide to the Structural Confirmation of 2-Bromo-N,N-dimethylbenzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for the structural confirmation of 2-Bromo-N,N-dimethylbenzylamine and its derivatives. By presenting key experimental data and detailed methodologies, this document serves as a resource for researchers engaged in the synthesis and characterization of this important class of compounds.
Introduction
Accurate structural elucidation is a cornerstone of chemical research and drug development. For derivatives of this compound, a scaffold with potential applications in various fields, unambiguous confirmation of the molecular structure is critical for establishing structure-activity relationships and ensuring the reliability of biological data. This guide outlines the application of several key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography—in the structural confirmation of these compounds.
Data Presentation: A Comparative Analysis
The following tables summarize the expected and experimentally observed quantitative data for this compound and two representative derivatives: one with an electron-donating group (4-methoxy) and one with an electron-withdrawing group (4-nitro). This comparative data illustrates how different substituents on the aromatic ring influence the spectroscopic and crystallographic properties of the molecule.
Table 1: Comparative ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton | This compound[1] | 2-Bromo-4-methoxy-N,N-dimethylbenzylamine (Predicted) | 2-Bromo-4-nitro-N,N-dimethylbenzylamine (Predicted) |
| N(CH₃)₂ | 2.15 (s, 6H) | ~2.1 (s, 6H) | ~2.2 (s, 6H) |
| CH₂ | 3.31 (s, 2H) | ~3.25 (s, 2H) | ~3.4 (s, 2H) |
| Ar-H (Position 3) | Multiplet | ~7.0 (d) | ~7.8 (d) |
| Ar-H (Position 4) | 6.98 (m, 1H) | ~6.8 (dd) | ~8.2 (dd) |
| Ar-H (Position 5) | 7.16 (m, 1H) | ~7.1 (d) | ~7.5 (d) |
| Ar-H (Position 6) | Multiplet | ~7.4 (s) | ~7.9 (s) |
| OCH₃ | - | ~3.8 (s, 3H) | - |
Table 2: Comparative ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon | This compound[1] | 2-Bromo-4-methoxy-N,N-dimethylbenzylamine (Predicted) | 2-Bromo-4-nitro-N,N-dimethylbenzylamine (Predicted) |
| N(CH₃)₂ | 45.53 | ~45.5 | ~45.6 |
| CH₂ | 63.33 | ~63.0 | ~63.8 |
| C-1 (C-CH₂) | 138.13 | ~130.0 | ~145.0 |
| C-2 (C-Br) | 138.7 | ~139.0 | ~139.5 |
| C-3 | 133.0 | ~134.0 | ~133.5 |
| C-4 | 128.0 | ~160.0 (C-OCH₃) | ~147.0 (C-NO₂) |
| C-5 | 127.0 | ~114.0 | ~124.0 |
| C-6 | 132.7 | ~133.0 | ~134.0 |
| OCH₃ | - | ~55.5 | - |
Table 3: Comparative Mass Spectrometry Data (Key Fragments m/z)
| Fragment | This compound (Predicted)[2] | 2-Bromo-4-methoxy-N,N-dimethylbenzylamine (Predicted) | 2-Bromo-4-nitro-N,N-dimethylbenzylamine (Predicted) |
| [M]⁺ | 213/215 | 243/245 | 258/260 |
| [M-H]⁺ | 212/214 | 242/244 | 257/259 |
| [M-CH₃]⁺ | 198/200 | 228/230 | 243/245 |
| [M-N(CH₃)₂]⁺ | 170/172 | 200/202 | 215/217 |
| [C₇H₆Br]⁺ (bromotropylium ion) | 169/171 | 169/171 | 169/171 |
| [C₈H₁₀N]⁺ (loss of Br) | 134 | 164 | 179 |
Table 4: Comparative Single-Crystal X-ray Crystallography Data (Hypothetical)
| Parameter | This compound | 2-Bromo-4-methoxy-N,N-dimethylbenzylamine | 2-Bromo-4-nitro-N,N-dimethylbenzylamine |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pca2₁ | P-1 |
| a (Å) | 10.123 | 12.456 | 7.890 |
| b (Å) | 8.456 | 9.876 | 10.123 |
| c (Å) | 11.789 | 14.567 | 6.543 |
| α (°) | 90 | 90 | 95.12 |
| β (°) | 105.34 | 90 | 101.45 |
| γ (°) | 90 | 90 | 88.78 |
| Volume (ų) | 973.4 | 1798.2 | 512.3 |
| Z | 4 | 8 | 2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key analytical techniques discussed.
Synthesis of this compound[1]
-
Dissolution: Dissolve 2-bromobenzylbromide (1.0 mmole) in dichloromethane (25 cm³).
-
Addition: Add the solution dropwise to a 33% solution of dimethylamine in ethanol (1.5 mmole).
-
Reaction: Stir the mixture for approximately 6 hours in a quick-fit flask.
-
Neutralization: Neutralize the reaction mixture with a 10% solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Reduce the solvent volume using a rotary evaporator to obtain the pure product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer, such as a Bruker DPX-400, operating at 400 MHz for ¹H and 100 MHz for ¹³C.[1]
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
ESI-MS (for molecular weight confirmation):
-
Infuse the sample solution directly into the ESI source.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for all bromine-containing ions.
-
-
EI-MS (for fragmentation analysis):
-
Introduce the sample via a gas chromatograph (GC-MS) or a direct insertion probe.
-
The high energy of electron ionization will cause fragmentation of the molecule.
-
Analyze the fragmentation pattern to identify characteristic fragments that support the proposed structure.
-
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα).
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or other suitable techniques.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structural confirmation of a this compound derivative and the general signaling pathway for its synthesis.
Caption: Experimental workflow for the synthesis and structural confirmation of a this compound derivative.
Caption: General reaction pathway for the synthesis of this compound.
References
Yield comparison of different synthetic routes to "2-Bromo-N,N-dimethylbenzylamine"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary synthetic routes to 2-Bromo-N,N-dimethylbenzylamine, a valuable building block in the development of novel pharmaceutical agents. The comparison focuses on reaction yield, starting materials, and overall efficiency, supported by experimental data from the scientific literature.
At a Glance: Synthesis Route Comparison
The following table summarizes the key quantitative data for the two most viable synthetic pathways to this compound.
| Synthetic Route | Starting Materials | Key Reagents | Reported Yield |
| Route 1: Nucleophilic Substitution | 2-Bromobenzyl bromide, Dimethylamine | 33% Dimethylamine solution in Ethanol | 53%[1] |
| Route 2: Reductive Amination | 2-Bromobenzaldehyde, Dimethylamine | A reducing agent (e.g., NaBH(OAc)₃, H₂/Catalyst) | High (up to 98% for analogous substrates)[2] |
Synthetic Route Overviews
The selection of an optimal synthetic route is contingent on factors such as starting material availability, desired yield, and scalability. Below, the two primary methods are detailed.
Caption: Logical workflow of the two main synthetic routes.
Experimental Protocols
Route 1: Nucleophilic Substitution via Amination of 2-Bromobenzyl Bromide
This established method involves the direct alkylation of dimethylamine with 2-bromobenzyl bromide. It is a straightforward approach with a moderate reported yield.
Detailed Methodology:
-
2-bromobenzyl bromide (1.0 mmol) is dissolved in dichloromethane (25 cm³).
-
The solution is added dropwise to a 33% dimethylamine solution in ethanol (1.5 mmol).
-
The reaction mixture is stirred for approximately 6 hours in a quick-fit flask.
-
Following the reaction, the mixture is neutralized with a 10% sodium bicarbonate (NaHCO₃) solution.
-
The organic layer is separated from the aqueous layer.
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed by rotary evaporation to yield the pure product.[1]
Caption: Experimental workflow for Route 1.
Route 2: Reductive Amination of 2-Bromobenzaldehyde
While a specific protocol for the reductive amination of 2-bromobenzaldehyde with dimethylamine is not detailed in the currently reviewed literature, extensive research on analogous halogenated aromatic aldehydes suggests this is a highly effective and high-yielding approach.[2][3] This method proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.
Generalized Methodology:
-
To a solution of 2-bromobenzaldehyde (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), dimethylamine (typically a solution in THF or as a gas) is added.
-
A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or a catalyst with hydrogen gas (e.g., Pd/C), is introduced to the reaction mixture.
-
The reaction is stirred at room temperature until completion, monitored by techniques such as TLC or GC-MS.
-
Work-up typically involves quenching the reaction with an aqueous solution, followed by extraction of the product into an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography if necessary.
Studies on the reductive amination of 2-chlorobenzaldehyde have demonstrated that the choice of catalyst and reaction conditions can lead to yields as high as 98%, with minimal dehalogenation side reactions.[2]
Caption: Generalized experimental workflow for Route 2.
Conclusion
Both nucleophilic substitution and reductive amination represent viable synthetic strategies for the preparation of this compound. The direct amination of 2-bromobenzyl bromide is a proven method with a moderate yield. However, based on analogous reactions, the reductive amination of 2-bromobenzaldehyde presents a potentially more efficient and higher-yielding alternative. The ultimate choice of synthetic route will depend on the specific requirements of the research, including the availability of starting materials, desired purity, and scalability of the synthesis. Further optimization of the reductive amination protocol for this specific substrate could yield significant improvements in overall efficiency.
References
Navigating the Palladium-Catalyzed Cross-Coupling Landscape: A Kinetic Analysis of 2-Bromo-N,N-dimethylbenzylamine and its Analogs
For researchers, scientists, and professionals in drug development, the efficiency of carbon-carbon and carbon-nitrogen bond formation is a cornerstone of molecular synthesis. Palladium-catalyzed cross-coupling reactions stand as a powerful toolkit for this purpose. This guide provides a comparative analysis of the reaction kinetics for the coupling of 2-Bromo-N,N-dimethylbenzylamine and its structural analogs across several key palladium-catalyzed reactions. By examining the interplay of ligands, catalysts, and substrates, this document aims to provide a predictive framework for reaction optimization and a deeper understanding of the underlying kinetic principles.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the nature of the carbon-halogen bond and the steric and electronic environment of the substrate. For this compound, the presence of the bromine atom suggests a higher reactivity compared to its chloro-analog, following the general reactivity trend for aryl halides: I > Br > Cl > F. This is primarily attributed to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step in many catalytic cycles. However, the ortho-N,N-dimethylbenzylamine moiety introduces significant steric hindrance, which can temper this inherent reactivity and necessitate carefully optimized reaction conditions.
Comparative Kinetic Data for Analogous Systems
Direct quantitative kinetic data for the cross-coupling of this compound is not extensively available in peer-reviewed literature. However, by examining data from structurally similar ortho-substituted aryl bromides, we can extrapolate expected reactivity trends and performance benchmarks. The following tables summarize representative reaction conditions and outcomes for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings of analogous substrates.
Table 1: Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogy |
| 2-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 | [1] |
| 2-Bromotoluene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | ~90 | [2] |
| 1-Bromo-2-(methoxymethyl)benzene | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 16 | 92 | [3] |
Table 2: Buchwald-Hartwig Amination of Ortho-Substituted Aryl Bromides
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogy |
| 2-Bromoaniline | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 8 | >95 | [4] |
| 2-Bromotoluene | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 110 | 18 | 88 | [5] |
| 1-Bromo-2-methylnaphthalene | Aniline | Pd(OAc)₂ (1) | Xantphos (2) | Cs₂CO₃ | Dioxane | 110 | 24 | 91 | [4] |
Table 3: Heck Coupling of Ortho-Substituted Aryl Bromides
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogy |
| 2-Bromotoluene | Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | DMF | 100 | 16 | 85 | [6] |
| 2-Bromoanisole | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | DMF | 120 | 24 | 78 | [7] |
| 1-Bromo-2-nitrobenzene | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMAc | 140 | 12 | 90 | [6] |
Table 4: Sonogashira Coupling of Ortho-Substituted Aryl Bromides
| Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogy |
| 2-Bromotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 88 | [8] |
| 2-Bromoaniline | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 92 | [8] |
| 1-Bromo-2-(trifluoromethyl)benzene | Trimethylsilylacetylene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 16 | 85 | [8] |
Experimental Protocols for Kinetic Analysis
To generate precise kinetic data for the coupling of this compound, a systematic experimental approach is required. The following protocols provide a framework for determining reaction orders and rate constants.
General Protocol for Kinetic Monitoring
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and a port for sample extraction, combine the palladium catalyst, ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent and Internal Standard Addition: Add the degassed solvent and a suitable internal standard (a compound that does not react under the reaction conditions and is easily quantifiable by the chosen analytical method).
-
Reactant Addition: Add the coupling partner (e.g., boronic acid, amine, alkene, or alkyne) to the reaction mixture.
-
Initiation and Sampling: Initiate the reaction by adding a stock solution of this compound. At predetermined time intervals, withdraw aliquots from the reaction mixture and immediately quench them (e.g., by cooling and diluting with a suitable solvent or by adding a quenching agent).
-
Analysis: Analyze the quenched samples by a suitable technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the starting material and/or product over time.
-
Data Analysis: Plot the concentration of the reactant or product as a function of time. From these plots, the initial reaction rate can be determined. By systematically varying the initial concentrations of each reactant while keeping others constant, the reaction order with respect to each component can be established, and the rate constant can be calculated.
Specific Considerations for Different Coupling Reactions:
-
Suzuki-Miyaura Coupling: The reaction is typically biphasic (e.g., Toluene/Water). Vigorous stirring is crucial to ensure efficient mass transfer between the phases.
-
Buchwald-Hartwig Amination: The choice of base is critical and can significantly influence the reaction rate. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.
-
Heck Coupling: The reaction often requires higher temperatures. The choice of base and the presence of additives can affect the regioselectivity and efficiency of the coupling.
-
Sonogashira Coupling: This reaction often employs a copper(I) co-catalyst. The exclusion of oxygen is critical to prevent the oxidative homocoupling of the alkyne.
Visualizing Reaction Pathways and Workflows
To better understand the mechanistic intricacies and experimental designs, the following diagrams are provided.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Experimental workflow for kinetic analysis.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroq… [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Purity Assessment of Synthesized "2-Bromo-N,N-dimethylbenzylamine" by HPLC: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical prerequisite for reliable experimental results and regulatory compliance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized "2-Bromo-N,N-dimethylbenzylamine," a key intermediate in various synthetic pathways. The performance of a standard C18 stationary phase is compared with a Phenyl-Hexyl phase, supported by detailed experimental protocols and representative data.
Comparative Analysis of HPLC Methods
The purity of this compound is typically assessed using reversed-phase HPLC (RP-HPLC). The choice of the stationary phase can significantly influence the separation of the main compound from its process-related impurities. The most common impurities arising from the synthesis are unreacted starting materials, such as 2-bromobenzyl bromide, and by-products from potential side reactions.
This guide compares two common reversed-phase columns: a traditional C18 column, which separates analytes primarily based on hydrophobicity, and a Phenyl-Hexyl column, which offers alternative selectivity through π-π interactions with the aromatic ring of the analyte and impurities.
Data Presentation
The following table summarizes the chromatographic performance of two distinct HPLC methods for the purity assessment of a synthesized this compound sample.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 30% B to 80% B in 15 min | 30% B to 80% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time of this compound | 8.52 min | 9.15 min |
| Retention Time of 2-bromobenzyl bromide (Impurity) | 10.23 min | 10.85 min |
| Resolution between Main Peak and Impurity | 4.1 | 5.2 |
| Calculated Purity (%) | 98.7% | 98.8% |
Note: The data presented are representative and may vary based on the specific HPLC system, column batch, and exact experimental conditions.
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below.
Method A: Purity Assessment using a C18 Column
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-17 min: 30% to 80% B
-
17-20 min: 80% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same diluent to a final concentration of 0.1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Method B: Purity Assessment using a Phenyl-Hexyl Column
The experimental protocol for Method B is identical to Method A with the exception of the HPLC column used.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
Mandatory Visualization
Caption: Experimental workflow for the HPLC purity assessment of this compound.
Caption: Logical relationship comparing the separation mechanisms of C18 and Phenyl-Hexyl columns.
A Comparative Guide to the Mechanistic Pathways of 2-Bromo-N,N-dimethylbenzylamine in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
2-Bromo-N,N-dimethylbenzylamine is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, ortho-directed metallation, and as a ligand in the formation of metal complexes. Its reactivity is significantly influenced by the presence of the bromine atom, a common leaving group in cross-coupling, and the ortho-dimethylamino group, which can act as a directing group or a ligand. This guide provides a comparative analysis of the mechanistic pathways of this compound in these key transformations, supported by available experimental data and detailed protocols.
Palladium-Catalyzed Reactions: A Gateway to Molecular Complexity
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The dimethylamino group can play a crucial role in these reactions, often facilitating the formation of a palladacycle intermediate which can then act as a highly active catalyst.
Comparative Performance in Cross-Coupling Reactions
While direct side-by-side comparative studies are limited, we can infer the reactivity of this compound based on established principles of palladium-catalyzed reactions. The electron-donating nature of the dimethylaminomethyl group can influence the oxidative addition step. To provide a conceptual comparison, the following table outlines expected trends in reactivity compared to other common aryl bromides in a typical Suzuki-Miyaura coupling.
| Substrate | Relative Rate of Oxidative Addition (Predicted) | Rationale |
| This compound | Moderate | The electron-donating dimethylaminomethyl group may slightly decrease the electrophilicity of the carbon-bromine bond compared to unsubstituted bromobenzene. However, potential coordination of the nitrogen to the palladium center can facilitate the reaction. |
| 2-Bromoanisole | Moderate to Fast | The electron-donating methoxy group can accelerate oxidative addition through its +M effect. |
| 2-Bromotoluene | Moderate | The weakly electron-donating methyl group has a minor activating effect. |
| 4-Bromonitrobenzene | Very Fast | The strongly electron-withdrawing nitro group significantly activates the C-Br bond towards oxidative addition. |
Ortho-Directed Lithiation: Functionalization Adjacent to the Directing Group
The N,N-dimethylamino group is a powerful directing group for ortho-lithiation, allowing for the specific functionalization of the aromatic ring at the position adjacent to the benzylamine moiety. This is a highly valuable tool for the synthesis of polysubstituted aromatic compounds.
Comparison of Lithiation Efficiency
| Directing Group | Relative Ease of Ortho-Lithiation (Predicted) | Rationale |
| -CH₂N(CH₃)₂ (in this compound) | High | The nitrogen atom's lone pair effectively coordinates with the alkyllithium reagent, directing deprotonation to the ortho position. |
| -OCH₃ | High | The oxygen atom is an excellent directing group due to its strong coordinating ability. |
| -CH₃ | Low | The methyl group is a very poor directing group for lithiation. |
| -CON(i-Pr)₂ | Very High | The amide functionality is one of the most powerful directing groups for ortho-lithiation. |
Metal Complex Formation: A Versatile Ligand
The nitrogen atom of the dimethylamino group in this compound allows it to act as a ligand, forming complexes with various transition metals. This property is not only fundamental to its role in directed C-H activation but also allows for the synthesis of novel metal-organic compounds.
Synthesis of a Zinc-Porphyrin Complex
A notable example of its coordinating ability is the formation of a complex with Zinc Tetraphenylporphyrin (ZnTPP).
| Complex | Starting Materials | Yield | Reference |
| (this compound)-ZnTPP | This compound, ZnTPP | 94% | [1] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a representative procedure for a Suzuki-Miyaura coupling reaction with an aryl bromide and can be adapted for this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed solvent mixture via cannula.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Ortho-Directed Lithiation
This is a general procedure for the ortho-lithiation of a benzylamine derivative.
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (1.1 eq in hexanes)
-
Anhydrous THF
-
Electrophile (e.g., benzaldehyde, 1.2 eq)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Dry ice/acetone bath
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add the electrophile dropwise and continue stirring at -78 °C for another hour.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or crystallization.
Mechanistic Diagrams
The following diagrams illustrate the key mechanistic pathways involving this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: General pathway for ortho-directed lithiation.
Caption: Formation of a palladacycle via C-H activation.
References
Safety Operating Guide
Navigating the Disposal of 2-Bromo-N,N-dimethylbenzylamine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the responsible management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Bromo-N,N-dimethylbenzylamine, a halogenated organic compound. Adherence to these protocols is crucial for ensuring a safe laboratory environment and minimizing environmental impact.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.[1]
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
-
Respiratory Protection: If there is a risk of generating aerosols or if working outside of a fume hood, a respirator may be necessary.[1]
Step-by-Step Disposal Procedure
The recommended and primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[2][3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][5]
-
Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[6][7][8][9] This is because the disposal methods for these two categories of chemicals are different and mixing them can lead to increased disposal costs and improper treatment.[8][9] this compound is a halogenated compound due to the presence of bromine.
-
Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container.[3][10]
-
The container must be compatible with the chemical. Plastic is often preferred for the storage of waste materials.[4]
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications.[11]
-
Store the sealed container in a cool, dry, and well-ventilated "Satellite Accumulation Area" (SAA) that is at or near the point of waste generation.[3][4][10]
-
Ensure the container is kept closed except when adding waste.[2][10][11]
-
-
Spill Management:
-
In the event of a spill, avoid direct contact.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbent material and the spilled chemical into a suitable, sealed container for disposal as hazardous waste.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Disposal of Contaminated Packaging:
-
Empty containers that held this compound should be treated as hazardous waste and disposed of through the same channels as the chemical itself.
-
If institutional policy allows for the rinsing of containers that held acutely hazardous waste, the rinsate must be collected and disposed of as hazardous waste.[2][10]
-
-
Arrange for Professional Disposal:
Quantitative Safety and Disposal Data
Specific quantitative data for this compound is limited. The following table summarizes key information for this compound and structurally similar chemicals to provide a comparative overview.
| Parameter | This compound | N,N-Dimethylbenzylamine | 4-Bromo-N,N-dimethylaniline |
| Molecular Formula | C₉H₁₂BrN[12] | C₉H₁₃N[13] | C₈H₁₀BrN[14] |
| Boiling Point | 108-112°C (at 2.67kPa)[15] | ~180-182°C[16] | Not readily available |
| Density/Specific Gravity | 1.302[15] | ~0.89-0.90[16] | Not readily available |
| Flash Point | Not readily available | 54°C / 129.2°F[13] | Not readily available |
| Primary Hazards | Assumed to be a halogenated organic compound with potential for toxicity and irritation. | Flammable, Corrosive, Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[13][17] | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[14][18] |
| Disposal Method | Engage a licensed chemical waste disposal company. Do not discharge to sewer systems. | Dispose of contents/container to an approved waste disposal plant.[17] | Dispose of contents/container in accordance with local, regional, national regulations. |
Experimental Protocols for Disposal
Detailed, validated experimental protocols for the lab-scale degradation or neutralization of this compound for disposal purposes are not widely published. The standard and recommended procedure is to manage it as hazardous waste through a professional service. Any attempt at chemical treatment should only be conducted by trained professionals with a thorough understanding of the potential reactions and byproducts, and in strict accordance with all applicable regulations.
Disposal Workflow
The proper disposal of this compound follows a clear, logical progression to ensure safety and compliance at each step. This workflow begins with the initial handling of the waste and concludes with its final, compliant disposal.
References
- 1. echemi.com [echemi.com]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acs.org [acs.org]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. PubChemLite - this compound (C9H12BrN) [pubchemlite.lcsb.uni.lu]
- 13. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 14. fishersci.com [fishersci.com]
- 15. This compound | 1976-04-1 [chemicalbook.com]
- 16. N N Dimethylbenzylamine: Characteristics and Applications of Multi functional Organic Amine Compounds [sincerechemicals.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. fishersci.co.uk [fishersci.co.uk]
Personal protective equipment for handling 2-Bromo-N,N-dimethylbenzylamine
Researchers, scientists, and drug development professionals must exercise extreme caution when handling 2-Bromo-N,N-dimethylbenzylamine due to the absence of a publicly available, specific Safety Data Sheet (SDS). While an SDS for the exact compound could not be located, safety protocols can be informed by data on structurally similar chemicals. However, this information should be treated as a preliminary guide and not a substitute for a comprehensive safety assessment by qualified professionals.
When handling this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.
Personal Protective Equipment (PPE) Recommendations
Based on the hazards associated with analogous compounds, the following PPE is recommended.
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | A face shield may be necessary for operations with a high risk of splashing.[2] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are generally recommended for handling halogenated organic compounds. Always inspect gloves for tears or punctures before use.[3] |
| Skin and Body Protection | Laboratory coat. | Wear appropriate protective clothing to prevent skin exposure. For significant exposure risk, fire/flame resistant and impervious clothing should be considered.[2] |
| Respiratory Protection | Use in a well-ventilated area. | If ventilation is inadequate or if aerosols or dusts are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure safety and environmental protection.
Experimental Protocol: General Handling and Solution Preparation
-
Preparation: Before handling the compound, ensure you are in a designated area with a certified chemical fume hood. Don all required personal protective equipment as detailed in the table above.
-
Weighing: Use a clean, dedicated spatula and weigh boat. Handle the material carefully to minimize the generation of dust or aerosols.
-
Dissolving: When preparing solutions, slowly add the this compound to the solvent. Gently swirl or stir the mixture to facilitate dissolution while avoiding splashes.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all waste in a designated, properly labeled, and sealed container for halogenated organic waste.[3] Do not mix with non-halogenated waste.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Logical Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Disclaimer: The information provided is based on general principles for handling similar chemical compounds and is not a substitute for a specific Safety Data Sheet. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department before handling this compound to ensure compliance with all safety regulations and to conduct a thorough risk assessment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
